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  • Product: 5-Fluoroquinolin-7-amine
  • CAS: 1242094-73-0

Core Science & Biosynthesis

Foundational

synthesis pathways for 5-Fluoroquinolin-7-amine

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-7-amine Introduction 5-Fluoroquinolin-7-amine is a critical heterocyclic building block in modern medicinal chemistry. Its structure is a key scaffold prec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-7-amine

Introduction

5-Fluoroquinolin-7-amine is a critical heterocyclic building block in modern medicinal chemistry. Its structure is a key scaffold precursor for a range of pharmacologically active molecules, most notably advanced generation fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-5 position and the amine group at the C-7 position significantly influences the molecule's electronic properties and binding capabilities, making it a valuable intermediate for drug development professionals.[1] The modification of the C-7 substituent, in particular, has been a cornerstone of developing fluoroquinolones with enhanced antibacterial spectra and improved pharmacokinetic profiles.[2]

This guide provides an in-depth analysis of the core synthetic pathways to 5-Fluoroquinolin-7-amine. It is designed for researchers and scientists in drug development, offering not just procedural steps but also the underlying strategic and mechanistic rationale behind the chosen synthetic routes. We will explore two primary strategies: a classical cyclization approach to construct the quinoline core and a nucleophilic aromatic substitution (SNAr) approach on a pre-functionalized quinoline ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-Fluoroquinolin-7-amine reveals two primary disconnection points. The first involves the C-N bond at the 7-position, suggesting a late-stage amination of a 5-fluoro-7-haloquinoline precursor. The second approach involves disconnecting the heterocyclic ring itself, leading back to a suitably substituted aniline, which serves as the foundation for a cyclization strategy.

G Target 5-Fluoroquinolin-7-amine Disconnection1 C-N Disconnection (Amination) Target->Disconnection1 Disconnection2 Ring Disconnection (Cyclization) Target->Disconnection2 Precursor1 5-Fluoro-7-haloquinoline Disconnection1->Precursor1 Precursor2 3-Fluoro-5-substituted Aniline Disconnection2->Precursor2

Caption: Retrosynthetic analysis of 5-Fluoroquinolin-7-amine.

Pathway 1: De Novo Ring Construction via Cyclization

This classical approach builds the quinoline core from an acyclic aniline precursor. The key is selecting a starting material where the fluorine is already in place and a functional group, such as a nitro group, can be readily converted to the target amine after ring formation. The Combes quinoline synthesis or a related acid-catalyzed cyclization is a suitable method.

Mechanistic Rationale

The synthesis begins with the reaction of 3-fluoro-5-nitroaniline with a β-diketone, such as acetylacetone. Under acidic conditions, the more nucleophilic amine attacks one of the carbonyls, forming an enamine intermediate. A subsequent intramolecular electrophilic aromatic substitution, driven by the electron-donating nature of the amino group, closes the ring. The final dehydration step yields the fully aromatic quinoline system. The choice of a nitro group is strategic; it is a powerful electron-withdrawing group that directs the cyclization and serves as a stable precursor to the C-7 amine, which is formed in the final step via reduction.

Synthetic Scheme

G Start 3-Fluoro-5-nitroaniline Plus1 + Intermediate1_ref 5-Fluoro-2,4-dimethyl-7-nitroquinoline Reagent1 Acetylacetone Arrow1 H₂SO₄ Heat Intermediate1 5-Fluoro-2,4-dimethyl-7-nitroquinoline Intermediate1->Intermediate1_ref Arrow2 SnCl₂ / HCl or H₂, Pd/C Product 5-Fluoro-2,4-dimethylquinolin-7-amine* Note *Note: This route yields a 2,4-dimethyl substituted analog. For the unsubstituted target, a different cyclization partner is needed.

Caption: Cyclization pathway to a 5-fluoro-7-aminoquinoline scaffold.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway is often more convergent and relies on a pre-formed quinoline core. The synthesis involves the displacement of a good leaving group, such as a halogen, at the C-7 position by an amine nucleophile. The presence of the quinoline nitrogen and the C-5 fluorine atom activates the C-7 position towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through a two-step addition-elimination mechanism. An amine nucleophile attacks the electron-deficient C-7 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and onto the ring nitrogen. In the final step, the leaving group (e.g., chloride) is expelled, restoring aromaticity and yielding the final product. A palladium-catalyzed process like the Buchwald-Hartwig amination offers a highly efficient and versatile method for this transformation.[4]

Synthetic Scheme

G Start 5-Fluoro-7-chloroquinoline Plus1 + Intermediate1_ref N-(5-Fluoroquinolin-7-yl)diphenylmethanimine Reagent1 Benzophenone Imine (Ammonia Surrogate) Arrow1 Pd₂(dba)₃, BINAP NaOt-Bu, Toluene Heat Intermediate1 N-(5-Fluoroquinolin-7-yl)diphenylmethanimine Intermediate1->Intermediate1_ref Arrow2 Aqueous HCl Product 5-Fluoroquinolin-7-amine

Caption: SNAr pathway via Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.

FeaturePathway 1: De Novo CyclizationPathway 2: Nucleophilic Aromatic Substitution (SNAr)
Key Starting Material Substituted Aniline (e.g., 3-Fluoro-5-nitroaniline)Substituted Quinoline (e.g., 5-Fluoro-7-chloroquinoline)
Key Transformation Electrophilic Aromatic Cyclization & Nitro ReductionPalladium-Catalyzed C-N Cross-Coupling
Advantages Builds the core from simple, often commercially available anilines. Good for creating diverse analogs from a common aniline precursor.Highly efficient and often high-yielding. Tolerates a wide range of functional groups. More direct route if the halo-quinoline is available.
Potential Challenges Harsh acidic conditions and high temperatures. Potential for regioisomeric byproducts depending on the aniline substitution.Availability and cost of the 5-fluoro-7-haloquinoline precursor. Cost of palladium catalyst and ligands for large-scale synthesis.

Experimental Protocols

The following protocol is a representative example for the SNAr amination step, based on established Buchwald-Hartwig methodologies.[4]

Protocol: Synthesis of 5-Fluoroquinolin-7-amine via Buchwald-Hartwig Amination

Step A: Synthesis of N-(5-Fluoroquinolin-7-yl)diphenylmethanimine

Materials:

  • 5-Fluoro-7-chloroquinoline (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-fluoro-7-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by silica gel column chromatography if necessary.

Step B: Hydrolysis to 5-Fluoroquinolin-7-amine

Materials:

  • Crude N-(5-Fluoroquinolin-7-yl)diphenylmethanimine from Step A

  • Tetrahydrofuran (THF)

  • 2 M Aqueous Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the crude product from Step A in THF.

  • Add 2 M aqueous HCl and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the imine intermediate is fully converted.

  • Neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield pure 5-Fluoroquinolin-7-amine.

Conclusion

The synthesis of 5-Fluoroquinolin-7-amine can be approached through robust and well-established chemical strategies. The choice between a de novo cyclization and a late-stage SNAr amination depends largely on the availability of starting materials and the desired scale of the reaction. The cyclization pathway offers flexibility in analog design from simple precursors, while the Buchwald-Hartwig amination provides a highly efficient and direct route from a pre-functionalized quinoline core. This guide provides the foundational knowledge for researchers to select and execute the optimal synthetic strategy for their specific drug discovery and development needs.

References

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Google Vertex AI Search.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2011, March 22). MDPI.
  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. (n.d.). Google Vertex AI Search.
  • Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. (n.d.). Google Vertex AI Search.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Google Vertex AI Search.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC.
  • Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-5-amino/methylaminopiperidin-1-yl)fluoroquinolone derivatives. (2011, February 1). PubMed.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Google Vertex AI Search.
  • Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry. (n.d.). Benchchem.
  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007, May 12). MDPI.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Google Vertex AI Search.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinolin-7-amine

Foreword: The Imperative of Spectroscopic Verification In the realm of drug discovery and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Spectroscopic Verification

In the realm of drug discovery and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] The introduction of specific substituents, such as a fluorine atom and an amine group, can profoundly modulate a molecule's physicochemical properties, including its biological activity, metabolic stability, and photophysical characteristics. 5-Fluoroquinolin-7-amine is one such molecule, holding potential as a versatile building block.

Absolute certainty in molecular structure is the bedrock of all subsequent research. Misidentification of a compound can lead to misinterpreted data, wasted resources, and irreproducible results. Therefore, a comprehensive spectroscopic characterization is not merely a procedural step but a fundamental requirement for scientific integrity. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Fluoroquinolin-7-amine. The interpretation herein is grounded in first principles of spectroscopy and supported by data from analogous structures, offering a robust framework for researchers engaged in the synthesis and application of this compound.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's electronic and structural landscape. 5-Fluoroquinolin-7-amine consists of a quinoline bicyclic system with an electron-withdrawing fluorine atom at position 5 and an electron-donating amino group at position 7. This "push-pull" electronic arrangement can influence the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of 5-Fluoroquinolin-7-amine with standard IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 5-Fluoroquinolin-7-amine, both ¹H and ¹³C NMR will provide definitive structural information, with the fluorine atom serving as a unique probe through heteronuclear coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoroquinolin-7-amine and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Rationale: DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar compounds and for its high boiling point. The amine protons (-NH₂) are often observable in DMSO-d₆ as they exchange more slowly with residual water compared to in CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Rationale: Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguously assigning protons in a complex aromatic system.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay (d1) of 1 second, acquisition time of 4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay (d1) of 2 seconds.

    • Rationale: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets (unless coupled to other nuclei like fluorine), making interpretation easier. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show five distinct signals. The presence of fluorine at C5 will introduce informative H-F couplings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H28.6 - 8.8Doublet of doublets (dd)³J(H2-H3) ≈ 4.5, ⁴J(H2-H4) ≈ 1.71H
H37.4 - 7.6Doublet of doublets (dd)³J(H3-H2) ≈ 4.5, ³J(H3-H4) ≈ 8.51H
H48.7 - 8.9Doublet of doublets (dd)³J(H4-H3) ≈ 8.5, ⁴J(H4-F) ≈ 5-71H
H66.9 - 7.1Doublet (d)³J(H6-F) ≈ 9-111H
H87.2 - 7.4Singlet (or narrow d)⁵J(H8-F) ≈ 1-21H
-NH₂5.5 - 6.5Broad singlet (br s)-2H

Expert Interpretation:

  • Pyridine Ring Protons (H2, H3, H4): H2 and H4 are deshielded due to their proximity to the electronegative nitrogen atom. H4 is expected to be the most downfield proton and will exhibit a doublet multiplicity due to coupling with H3, further split into a doublet by a four-bond coupling to the fluorine atom (⁴JHF).

  • Carbocyclic Ring Protons (H6, H8): The amino group at C7 is strongly electron-donating, causing a significant upfield shift for the ortho proton (H6 and H8). H6 will appear as a doublet due to a large three-bond coupling to the fluorine (³JHF). H8 is expected to be a singlet or a very narrowly split doublet due to a small five-bond coupling to fluorine.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The chemical shift can be highly variable depending on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct carbon signals. The key diagnostic feature is the direct C-F coupling and long-range couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C2~150Small ⁴JCF
C3~122Small ⁵JCF
C4~135d, ³JCF ≈ 4-6
C4a~148d, ²JCF ≈ 15-20
C5~158d, ¹JCF ≈ 250-260
C6~105d, ²JCF ≈ 20-25
C7~155d, ³JCF ≈ 2-4
C8~108d, ⁴JCF ≈ 3-5
C8a~125Small ⁵JCF

Expert Interpretation:

  • C5 (Fluorine-bearing Carbon): This carbon will be significantly downfield and will appear as a large doublet due to the one-bond C-F coupling (¹JCF), which is typically around 250 Hz.[2] This is the most unambiguous signal in the spectrum.

  • C4a and C6 (ortho to Fluorine): These carbons, two bonds away from the fluorine, will also show significant doublet splitting (²JCF).

  • C4 and C7 (meta to Fluorine): These carbons will exhibit smaller three-bond couplings.

  • C7 (Amine-bearing Carbon): This carbon will be shifted significantly downfield due to the direct attachment of the electronegative nitrogen atom.

  • General Ranges: The chemical shifts are predicted based on general values for aromatic and heteroaromatic carbons, with adjustments for the specific substituent effects of fluorine and the amino group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational modes of the covalent bonds.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

Methodology:

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Rationale: This step is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O vapor) and the crystal itself from the final sample spectrum.

  • Sample Analysis: Place a small amount of the solid 5-Fluoroquinolin-7-amine powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1650 - 1580N-H bendPrimary Amine (-NH₂)
1620 - 1450C=C, C=N stretchAromatic Rings
1335 - 1250C-N stretchAromatic Amine
1250 - 1100C-F stretchFluoroaromatic

Expert Interpretation:

  • N-H Stretching: The most diagnostic feature for the primary amine will be the appearance of two distinct bands (symmetric and asymmetric stretches) in the 3450-3300 cm⁻¹ region.[4] These bands are typically of medium intensity and are sharper than O-H bands.[5]

  • Aromatic C-H Stretching: Weak to medium sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[6]

  • Ring Vibrations: A series of sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

  • C-F Stretching: A strong, characteristic absorption band is expected in the 1250-1100 cm⁻¹ region, corresponding to the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the elemental composition. Tandem MS (MS/MS) provides structural information through controlled fragmentation.

Experimental Protocol: ESI-HRMS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 5-Fluoroquinolin-7-amine, as it typically produces an intact protonated molecular ion.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid).

    • Rationale: The acid promotes the formation of the protonated species [M+H]⁺ in the ESI source, enhancing the signal.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via a syringe pump or LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The expected mass-to-charge ratio (m/z) for the protonated molecule should be targeted.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

Predicted Mass Spectral Data
  • Molecular Formula: C₉H₇FN₂

  • Exact Monoisotopic Mass: 162.06 g/mol

  • Predicted [M+H]⁺ (HRMS): 163.0666 m/z

Predicted Fragmentation Pathway: Fluoroquinolone fragmentation often involves the loss of small neutral molecules from the core structure.[7][8]

fragmentation_pathway M [M+H]⁺ m/z = 163.0666 F1 Loss of HCN M->F1 F2 Loss of NH₃ M->F2 N1 [C₈H₆FN]⁺ m/z = 136.0499 F1->N1 N2 [C₉H₅F]⁺ m/z = 132.0397 F2->N2

Caption: A plausible ESI-MS/MS fragmentation pathway for 5-Fluoroquinolin-7-amine.

Expert Interpretation:

  • Molecular Ion: The primary observation in the full scan MS will be the protonated molecular ion [M+H]⁺ at m/z 163.0666. Verifying this mass to within 5 ppm of the theoretical value provides high confidence in the elemental composition.

  • Fragmentation: Upon fragmentation (MS/MS), a likely initial loss is hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a common fragmentation for quinoline systems, leading to a fragment at m/z 136.0499. Another possibility is the loss of ammonia (NH₃, 17 Da) from the protonated amine, yielding a fragment at m/z 132.0397. Observing these characteristic losses would further confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of 5-Fluoroquinolin-7-amine.

  • MS confirms the molecular weight and elemental formula.

  • IR confirms the presence of key functional groups (amine, aromatic ring, C-F bond).

  • NMR elucidates the precise atomic connectivity and chemical environment, with the characteristic C-F and H-F coupling patterns serving as definitive proof of structure.

By systematically applying these techniques and understanding the underlying principles behind the data, researchers can proceed with confidence in the identity and purity of their material, ensuring the integrity and validity of their scientific endeavors.

References

  • Waters Corporation. "Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • Royal Society of Chemistry. "1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org." Royal Society of Chemistry. Accessed March 7, 2024. .
  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes." Accessed March 7, 2024. .
  • SpectraBase. "5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts." Wiley-VCH GmbH. Accessed March 7, 2024. .
  • ResearchGate. "Infrared spectra and the structure of drugs of the fluoroquinolone group." Accessed March 7, 2024. .
  • "INFRARED SPECTROSCOPY (IR)." Accessed March 7, 2024. .
  • ResearchGate. "1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in..." Accessed March 7, 2024. .
  • University of California, Los Angeles. "IR: amines." Accessed March 7, 2024. .
  • MDPI. "Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry." Accessed March 7, 2024. .
  • National Center for Biotechnology Information. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." PMC. Accessed March 7, 2024. .
  • "SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES." Accessed March 7, 2024. .
  • National Center for Biotechnology Information. "Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue." PMC. Accessed March 7, 2024. .
  • "Table of Characteristic IR Absorptions." Accessed March 7, 2024. .
  • MilliporeSigma. "5-Fluoroquinolin-8-amine | 161038-18-2." Accessed March 7, 2024. .
  • National Center for Biotechnology Information. "Vibrational spectroscopic characterization of fluoroquinolones." PubMed. Accessed March 7, 2024. .
  • Oregon State University. "13 C NMR Chemical Shifts." Accessed March 7, 2024. .
  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Accessed March 7, 2024. .
  • National Center for Biotechnology Information. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes." PMC. Accessed March 7, 2024. .
  • ResearchGate. "Chemical structures of fluoroquinolones. | Download Scientific Diagram." Accessed March 7, 2024. .
  • ChemScene. "161038-18-2 | 5-Fluoroquinolin-8-amine." Accessed March 7, 2024. .
  • National Center for Biotechnology Information. "Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease." PubMed. Accessed March 7, 2024. .
  • ResearchGate. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." Accessed March 7, 2024. .
  • Wiley Online Library. "DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants of Ciprofloxacin." Accessed March 7, 2024. .
  • MDPI. "Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine." Accessed March 7, 2024. .
  • BenchChem. "Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry." Accessed March 7, 2024. .
  • Theranostics. "Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents." Accessed March 7, 2024. .
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Foundational

Engineering the Fluoroquinolone Scaffold: A Technical Whitepaper on Biological Activity, Repurposing, and Mechanistic Validation

Executive Summary As a Senior Application Scientist overseeing drug screening and assay development, I approach the biological evaluation of novel fluoroquinolone (FQ) derivatives not merely as a screening exercise, but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug screening and assay development, I approach the biological evaluation of novel fluoroquinolone (FQ) derivatives not merely as a screening exercise, but as a rigorous mechanistic deconstruction. Historically recognized as broad-spectrum antibiotics, fluoroquinolones are currently undergoing a renaissance in drug repurposing. By fine-tuning the quinolone core, researchers are successfully shifting the pharmacological profile of these molecules from bacterial enzyme inhibitors to potent antineoplastic, antifungal, and antiviral agents[1]. This whitepaper dissects the structure-activity relationships (SAR), the underlying apoptotic signaling pathways, and the self-validating experimental protocols required to benchmark these novel derivatives.

Mechanistic Paradigms: From Antibacterial to Antineoplastic

The classical mechanism of action for antibacterial FQs (e.g., ciprofloxacin, levofloxacin) relies on the lethal inhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and decatenation[1],[2]. However, recent structural modifications have enhanced the affinity of FQ derivatives for the eukaryotic homolog, human Topoisomerase IIα (Topo IIα)[3].

When a repurposed FQ derivative successfully inhibits human Topo IIα, it stabilizes the cleavable complex, leading to the accumulation of DNA double-strand breaks (DSBs). This genomic stress triggers a highly conserved, intrinsic apoptotic cascade[4]. The DNA damage sensor pathways activate the tumor suppressor protein p53, which subsequently upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2[5],[6]. This shift in the Bax/Bcl-2 ratio causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c to activate Caspase-9 and, ultimately, the executioner Caspase-3[4].

G FQ Fluoroquinolone Derivative TopoII Human Topoisomerase II Inhibition FQ->TopoII DSB DNA Double-Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 1. Fluoroquinolone-induced apoptotic signaling pathway via Topoisomerase II inhibition.

Structure-Activity Relationships (SAR) in Derivative Design

The rational design of FQ derivatives requires strict adherence to SAR principles to dictate biological targeting:

  • C-6 Position: The inclusion of a fluorine atom remains critical for cell membrane penetration and baseline target affinity[1].

  • C-7 Position: This is the primary site for antineoplastic functionalization. Grafting bulky, biologically active pharmacophores—such as urea linkers, triazoles, thioureas, or chalcones—dramatically improves human Topo II binding and induces microtubule disruption[3],[7].

  • C-8 Position: Substitution with a methoxy group or a halogen (e.g., bromine) reduces the incidence of efflux-mediated resistance and enhances selective cytotoxicity against specific cancer cell lines, such as A549 lung cancer cells[1].

Quantitative Efficacy: Benchmark Data

To standardize comparisons across the field, the following table synthesizes the biological activity of recently engineered FQ derivatives against their primary targets.

Compound / DerivativeTarget ModificationPrimary Cell Line / PathogenMechanism of ActionEfficacy (IC50 / MIC)Ref
Ciprofloxacin-Chalcone (97) Ortho-phenol chalcone at C-7A549 (Lung), HepG2 (Liver)Topo I/II Inhibition, G2/M arrest22.09 - 27.71 µM[1]
FQ5 (Urea-linked FQ) Urea linker at C-7MCF-7 (Breast), LOX IMVITopo IIα Inhibition, G2/M arrestLog10 GI50 -5.74[3]
MXF Derivative 13g Moxifloxacin acid hydrazideTopo II (In vitro)Topo II Inhibition, Intrinsic Apoptosis83.5% enzyme inhibition[4]
7-Fluoroquinolone (Thiourea) Thiourea at C-7S. aureus, E. coliDNA Gyrase / Topo IV Inhibition< 10 µg/mL[7]
Ciprofloxacin Derivative N-substituted carbamoylmethylHCT116, A549p53/Bax upregulationConcentration-dependent[6]

Self-Validating Experimental Methodologies

A claim of mechanism is only as robust as the assay that measures it. Below are the definitive, self-validating protocols used to evaluate the biological activity of FQ derivatives.

Protocol A: Topoisomerase II Decatenation Assay

Objective: To quantitatively assess the ability of FQ derivatives to inhibit human Topo IIα catalytic activity. Causality & Design: We utilize kinetoplast DNA (kDNA) because its natural structure is a massive network of catenated (interlocked) circular DNA. This network is too large to migrate through an agarose gel. Only Topo II can pass one double-strand through another (decatenation), releasing free minicircles that migrate rapidly[8]. This provides a highly specific readout that Topo I (which only nicks single strands) cannot replicate.

Step-by-Step Workflow:

  • Reaction Assembly: In a sterile 1.5-mL microcentrifuge tube, combine 4 µL of 5X Assay Buffer (0.25 mol/L Tris-HCl pH 8, 10 mmol/L ATP, 0.75 mol/L NaCl, 50 mmol/L MgCl2), 1 µL of kDNA substrate (0.2 µg), and 13 µL of nuclease-free water[9].

  • Compound Introduction: Add 1 µL of the synthesized FQ derivative (serially diluted in DMSO). Self-Validation: Include a vehicle control tube (1 µL DMSO) to ensure the solvent does not inhibit the enzyme, and a positive control tube (1 µL Etoposide) to benchmark Topo II poisoning[10].

  • Catalytic Initiation: Add 1 µL of purified human Topo IIα enzyme (2 units). Self-Validation: Maintain a "No-Enzyme" control tube to verify the baseline integrity of the kDNA network[10].

  • Incubation: Incubate the reaction at 37°C for exactly 30 minutes to allow enzymatic decatenation[8].

  • Termination & Digestion: Stop the reaction by adding 2 µL of 10% SDS and Proteinase K (50 µg/mL). Causality: SDS denatures the Topo II enzyme, halting the reaction instantly. Proteinase K digests the enzyme, preventing covalent DNA-protein complexes from causing artificial band shifts during electrophoresis[10],[9].

  • Electrophoretic Separation: Add 5 µL of 5X loading dye. Load the samples onto a 0.8% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts)[8].

  • Visualization: Post-stain the gel with ethidium bromide, destain with water, and visualize under a UV transilluminator[8]. Uninhibited Topo II will yield a distinct band of decatenated minicircles; active FQ inhibitors will trap the kDNA in the well.

G Prep Prepare kDNA & Assay Buffer AddCmpd Add FQ Derivative (Serial Dilutions) Prep->AddCmpd AddEnz Add Topo IIα Enzyme Incubate 37°C, 30 min AddCmpd->AddEnz Stop Stop Reaction (SDS + Proteinase K) AddEnz->Stop Gel Agarose Gel Electrophoresis Stop->Gel Analyze Quantify Decatenated vs Catenated DNA Gel->Analyze

Fig 2. Workflow for Topoisomerase II decatenation assay to validate catalytic inhibition.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Objective: To determine the mechanism of FQ-induced cell death. Causality & Design: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only penetrates cells with compromised membranes (late apoptosis/necrosis). This dual-staining strategy creates a self-validating quadrant system that strictly differentiates true programmed cell death from non-specific compound toxicity[5].

Step-by-Step Workflow:

  • Cell Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and treat with the FQ derivative at the established IC50 concentration for 24-48 hours[5].

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells via trypsinization. Causality: Pooling both fractions is critical; discarding the media would artificially lower the late-apoptotic count.

  • Washing & Resuspension: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer (containing Ca2+, which is strictly required for Annexin V binding).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Analysis: Analyze immediately using a flow cytometer. Self-Validation: Utilize unstained cells to set the autofluorescence baseline, and single-stained controls (Annexin V only, PI only) to calculate the fluorescence compensation matrix, ensuring no spectral overlap artificially inflates the double-positive population.

Conclusion

The biological activity of fluoroquinolone derivatives extends far beyond their traditional antibacterial roots. By leveraging targeted SAR modifications at the C-7 and C-8 positions, drug developers can effectively repurpose the FQ scaffold to inhibit human Topoisomerase II, inducing targeted apoptosis in malignant cells. Through rigorous, self-validating experimental workflows, we can continue to isolate the most promising candidates for next-generation therapeutics.

References

1.[1] Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. Source: nih.gov. URL: 2.[3] Title: Full article: The most recent updates on the anticancer potential of fluoroquinolones: a mini review - Taylor & Francis. Source: tandfonline.com. URL: 3.[7] Title: Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Source: ijpsjournal.com. URL: 4.[4] Title: Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC - NIH. Source: nih.gov. URL: 5.[5] Title: Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway. Source: researchgate.net. URL: 6.[8] Title: Topoisomerase Assays - PMC - NIH. Source: nih.gov. URL: 7.[6] Title: Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 1 - Anticancer Research. Source: iiarjournals.org. URL: 8.[10] Title: A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems. Source: benchchem.com. URL: 9.[9] Title: Identification of ATP-Competitive Human CMG Helicase Inhibitors for Cancer Intervention that Disrupt CMG-Replisome Function. Source: aacrjournals.org. URL: 10.[2] Title: Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. Source: plos.org. URL:

Sources

Exploratory

Engineering 7-Aminoquinoline Derivatives: A Technical Guide on Synthesis, Mechanisms, and Biological Applications

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry. While 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) have historically dominated antimalarial therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry. While 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) have historically dominated antimalarial therapeutics, 7-aminoquinoline derivatives have recently emerged as a highly versatile, privileged pharmacophore. By shifting the amino substitution to the 7-position, researchers fundamentally alter the electronic distribution and steric profile of the molecule. This whitepaper provides an in-depth analysis of the structural biology, synthetic methodologies, and validated experimental protocols for 7-aminoquinolines, focusing on their expanding roles in oncology, advanced cellular imaging, and infectious diseases.

Structural Biology & Mechanistic Causality

The specific positioning of the amino group at the C-7 position of the quinoline ring dictates its unique biological interactions:

A. Biomembrane Partitioning and Antimalarial Action

Unlike 4-aminoquinolines, which primarily accumulate in the parasitic food vacuole to inhibit heme polymerase, 7-aminoquinolines exhibit distinct interactions with phospholipid layers. Electrochemical monitoring on dioleoyl phosphatidylcholine (DOPC) monolayers demonstrates that the 7-amino substitution alters the molecular partition coefficient[1]. This structural modification enhances specific interactions with phospholipid polar heads, a critical mechanism that allows the compound to bypass multiple parasitic membranes during both liver and red blood cell stages of Plasmodium infection[1].

B. NQO1-Directed Anticancer Activity

7-aminoquinoline-5,8-diones (analogs of the natural product lavendamycin) act as potent anticancer agents by targeting NAD(P)H:quinone oxidoreductase 1 (NQO1). The 7-amino group modulates the reduction potential of the quinone core, making these derivatives highly efficient substrates for NQO1-mediated redox cycling[2]. Furthermore, complexing 7-aminoquinolines with Iridium(III) yields compounds that induce severe mitochondrial membrane disruption and telomerase inhibition, showing high selectivity against cancer cell lines like NCI-H460 while sparing non-cancerous cells[3].

C. Intramolecular Charge Transfer (ICT) for Golgi Localization

In the realm of bioimaging, 2,4-disubstituted 7-aminoquinolines have revolutionized organelle tracking. By pairing the strongly electron-donating 7-amino group with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position, scientists create a robust Intramolecular Charge Transfer (ICT) state[4]. This "push-pull" electronic system results in a large Stokes shift and drives the highly specific lipophilic accumulation of the probe within the Golgi apparatus[5].

G A m-Phenylenebenzene + 1,3-Diketones B Trifluoromethylation (Catalyst-Free) A->B Condensation C 7-Aminoquinoline Derivatives B->C High Yield D Intramolecular Charge Transfer (ICT) C->D Excitation E Golgi Apparatus Localization D->E Fluorescence

Synthesis and ICT-mediated Golgi localization of 7-aminoquinolines.

Quantitative Data Summary

The biological efficacy of 7-aminoquinoline derivatives is highly dependent on their specific structural modifications. The table below synthesizes key quantitative data across various applications.

Compound ClassPrimary Target / MechanismIC₅₀ / Effective Conc.Primary ApplicationRef
4-CF₃-7-Aminoquinolines Golgi Apparatus (ICT state)1.0 - 5.0 μM (Imaging)Live-cell fluorescence imaging[5]
7-Aminoquinoline-5,8-diones NQO1 Substrate (Redox cycling)2.0 - 10.0 μMSolid tumor oncology[2]
Ir(III)-7-Aminoquinolines Mitochondrial disruption~5.05 nM (NCI-H460)Targeted anticancer therapy[3]
7-Aminoquinoline-triazoles COX-2 / Inflammatory cytokinesVariable (In vivo)Anti-inflammatory agents[6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Catalyst-Free Synthesis of Golgi-Targeted 7-Aminoquinolines

Traditional quinoline syntheses require harsh metal catalysts. This modern protocol utilizes electronic biasing to achieve catalyst-free cyclization[5].

  • Reagent Preparation : Dissolve m-phenylenediamine (1.0 equiv) and an unsymmetric trifluoromethylated 1,3-diketone (1.2 equiv) in ethanol.

  • Thermal Condensation : Stir the mixture at 80°C for 12 hours.

    • Causality: The electron-withdrawing -CF₃ group on the diketone dramatically increases the electrophilicity of the adjacent carbonyl carbon. This facilitates a spontaneous nucleophilic attack by the amine, bypassing the need for an acid catalyst. The subsequent cyclization is driven by the thermodynamic stability of the aromatized quinoline ring.

  • In-Process Validation (TLC) : Monitor via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the highly polar diamine spot validates reaction completion.

  • Purification & Characterization : Purify via silica gel chromatography. Confirm the ICT state by measuring UV-Vis absorption in solvents of varying polarity; a significant bathochromic (red) shift in polar solvents validates the push-pull electronic structure.

Protocol B: Live-Cell Fluorescence Imaging & Co-Localization
  • Cell Culture : Seed HeLa or U2OS cells in glass-bottom confocal dishes. Incubate at 37°C with 5% CO₂ until 70% confluent.

  • Probe Incubation : Introduce the synthesized 4-CF₃-7-aminoquinoline (5 μM in DMSO/media) for 30 minutes.

    • Causality: The specific lipophilicity and basicity of the 7-aminoquinoline scaffold drive its partitioning specifically into the lipid bilayers of the Golgi apparatus rather than the mitochondria or lysosomes.

  • Self-Validation (Co-localization) : Co-incubate the cells with BODIPY TR Ceramide (a commercial Golgi marker).

    • Causality: Ceramides are naturally enriched in the Golgi. By capturing emission spectra of both probes, researchers can calculate Pearson's correlation coefficient. A coefficient > 0.9 definitively validates that the 7-aminoquinoline is specifically targeting the Golgi[4][5].

  • Imaging : Wash thrice with PBS to remove background fluorescence. Image using confocal laser scanning microscopy (Excitation: 405 nm).

Protocol C: NQO1-Directed Cytotoxicity Assay
  • Cell Line Selection : Plate NCI-H460 (high NQO1 expression) and HL-7702 (non-cancerous, low NQO1 expression) cells in 96-well plates.

    • Causality: Utilizing a paired high/low NQO1 cell line setup inherently validates the target specificity of the quinone derivatives. If the compound is truly NQO1-directed, toxicity will be significantly higher in the NCI-H460 line[3].

  • Compound Administration : Treat cells with 7-aminoquinoline-5,8-diones (0.1 - 50 μM) for 72 hours.

  • Mechanistic Validation : In a parallel cell-free system, add the compound to a cytochrome c reduction assay mixture containing recombinant NQO1.

    • Causality: This isolates the enzymatic reduction rate, proving the compound is a direct substrate for NQO1-mediated redox cycling rather than acting through off-target generalized toxicity[2].

  • Viability Measurement : Assess cell viability using the SRB (Sulforhodamine B) assay. Read absorbance at 540 nm to calculate IC₅₀ values.

G A 7-Aminoquinoline Scaffold B Phospholipid Layer Interaction A->B Membrane Partitioning C Mitochondrial Disruption A->C ROS Generation D Antimalarial Activity (Parasite Death) B->D Target Binding E Anticancer Activity (Apoptosis) C->E Caspase Activation

Mechanistic pathways of 7-aminoquinolines in antimalarial and anticancer applications.

References

1.[4] Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. NIH/PMC. 2.[6] Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. 3.[1] Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. White Rose Research Online. 4.[3] Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. NIH/PMC. 5.[5] Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH/PMC. 6.[2] Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. NIH/PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of 5-Fluoroquinolin-7-amine Derivatives for Anticancer Research

Introduction & Rationale The quinoline scaffold represents a privileged structure in oncology, serving as the core for numerous FDA-approved drugs (e.g., Bosutinib, Lenvatinib). Within this family, 5-fluoroquinolin-7-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The quinoline scaffold represents a privileged structure in oncology, serving as the core for numerous FDA-approved drugs (e.g., Bosutinib, Lenvatinib). Within this family, 5-fluoroquinolin-7-amine has emerged as a high-value pharmacophore.

Why this Scaffold?
  • Metabolic Stability: The C5-position of the quinoline ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Introduction of a fluorine atom at C5 blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The strong electronegativity of the 5-fluoro substituent alters the electron density of the pyridine ring nitrogen (N1), modulating the pKa and hydrogen-bond accepting capability, which is critical for kinase binding affinity.

  • Vector for Derivatization: The C7-amine provides a versatile handle for late-stage functionalization, allowing for the rapid generation of amide, urea, and sulfonamide libraries to probe Structure-Activity Relationships (SAR).

This guide details a robust, scalable protocol for synthesizing the 5-fluoroquinolin-7-amine core, its derivatization into a focused library, and subsequent biological validation.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of regioselectivity. A direct Skraup reaction on 3-fluoroaniline yields a mixture of 5- and 7-fluoroquinolines. To ensure the specific placement of the amino group at C7 and fluorine at C5, we employ a Nitro-Skraup Strategy followed by isomer separation and reduction.

Synthetic Pathway Diagram

SynthesisPath Start 3-Fluoro-5-nitroaniline (Starting Material) Skraup Skraup Cyclization (Glycerol, H2SO4, As2O5) Start->Skraup 140°C Isomers Isomer Mixture (5-F-7-NO2 & 7-F-5-NO2) Skraup->Isomers Sep Regioisomer Separation (Flash Chromatography) Isomers->Sep Core 5-Fluoro-7-nitroquinoline (Target Isomer) Sep->Core Yield: ~35% Red Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Core->Red Final 5-Fluoroquinolin-7-amine (Scaffold) Red->Final Yield: >90% Deriv Library Generation (Amides, Ureas) Final->Deriv

Figure 1: Strategic workflow for the regioselective synthesis of the 5-fluoroquinolin-7-amine core.

Protocol 1: Synthesis of the Scaffold Core

Part A: Skraup Cyclization

Objective: Construct the quinoline ring from 3-fluoro-5-nitroaniline.

Reagents:

  • 3-Fluoro-5-nitroaniline (10.0 g, 64.1 mmol)

  • Glycerol (18.0 g, 195 mmol)

  • Sulfuric acid (conc. H₂SO₄, 15 mL)

  • Arsenic pentoxide (As₂O₅, 7.5 g) or Sodium m-nitrobenzenesulfonate (safer alternative oxidant).

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 3-fluoro-5-nitroaniline, glycerol, and the oxidant.

  • Acid Addition: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to 140°C in an oil bath. Maintain reflux for 4 hours. The mixture will turn dark brown/black.

  • Quench: Cool to room temperature. Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Adjust pH to ~9 using 25% aqueous NH₄OH. A precipitate will form.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Part B: Isolation of 5-Fluoro-7-nitroquinoline

Critical Step: The Skraup reaction yields two isomers: 5-fluoro-7-nitroquinoline (Target) and 7-fluoro-5-nitroquinoline (By-product).

Purification:

  • Column: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

  • Identification: The 5-fluoro-7-nitro isomer typically elutes second (more polar due to the nitro group position relative to ring nitrogen) and shows a characteristic coupling pattern in ¹H NMR (distinct doublets for H6 and H8 with fluorine coupling).

    • Target Yield: ~3.5 g (35-40%).

Part C: Reduction to Amine

Objective: Convert the nitro group to the final amine.

Reagents:

  • 5-Fluoro-7-nitroquinoline (3.0 g)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (4:1, 50 mL)

Procedure:

  • Suspend the nitroquinoline in EtOH/H₂O. Add Fe powder and NH₄Cl.

  • Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent blue amine spot).

  • Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Concentrate the filtrate. Redissolve in DCM, wash with water, dry, and evaporate.

  • Product: 5-Fluoroquinolin-7-amine.[1][2] Appearance: Off-white to pale yellow solid. Yield: >90%.[1][3][4]

Protocol 2: Library Derivatization (SAR Expansion)

Once the core is synthesized, it serves as a nucleophile for parallel synthesis.

Workflow: Amide & Urea Synthesis

Reaction Scheme:



General Procedure (96-well block or individual vials):

  • Dissolution: Dissolve 5-fluoroquinolin-7-amine (0.1 mmol) in anhydrous DCM (1 mL).

  • Base: Add DIPEA (0.15 mmol) as a proton scavenger.

  • Electrophile: Add the appropriate acid chloride (for amides) or isocyanate (for ureas) (0.11 mmol).

    • Example Electrophiles: Benzoyl chloride, 4-fluorobenzoyl chloride, phenyl isocyanate.

  • Incubation: Shake at room temperature for 4 hours.

  • Workup: Scavenge excess electrophile using polymer-supported trisamine resin. Filter and concentrate.

Table 1: Representative Library Members & Physico-chemical Properties

Compound IDR-SubstituentFormulaMW ( g/mol )cLogPExpected Yield
FQ-7A (Parent) -HC9H7FN2162.161.8N/A
FQ-7B -CO-Ph (Benzamide)C16H11FN2O266.273.285%
FQ-7C -CO-CH2-Cl (Chloroacetamide)C11H8ClFN2O238.642.192%
FQ-7D -CONH-Ph (Phenylurea)C16H12FN3O281.282.988%

Protocol 3: Biological Validation (Anticancer Activity)

To validate the synthesized derivatives, we employ a standard MTT cell viability assay and a mechanistic Topoisomerase II inhibition assay.

A. MTT Cell Viability Assay

Objective: Determine the IC50 of derivatives against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions of derivatives (0.1 µM to 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

B. Topoisomerase II Relaxation Assay

Rationale: Fluoroquinolines often target DNA gyrase/Topo II. This assay confirms the mechanism of action.

  • Mix: Supercoiled pHOT1 plasmid DNA + Human Topoisomerase II

    
     enzyme + Test Compound.
    
  • Incubate: 30 min at 37°C.

  • Electrophoresis: Run samples on 1% agarose gel.

  • Analysis: Active compounds prevent the relaxation of supercoiled DNA (bands remain at the bottom of the gel).

Biological Mechanism Diagram

Mechanism Drug 5-Fluoroquinolin-7-amine Derivative Target Topoisomerase II / DNA Complex Drug->Target Intercalation Effect Stabilization of Cleavable Complex Target->Effect Inhibition of Religation Outcome DNA Double-Strand Breaks (Apoptosis) Effect->Outcome Cell Death

Figure 2: Proposed Mechanism of Action (MOA) for fluoroquinoline derivatives.

Troubleshooting & Expert Tips

  • Regioselectivity: If the Skraup reaction yields a difficult-to-separate mixture, consider using the Gould-Jacobs reaction starting from 3-fluoro-5-nitroaniline and diethyl ethoxymethylenemalonate. This route involves a thermal cyclization that is often cleaner but requires more steps (cyclization

    
     decarboxylation 
    
    
    
    chlorination
    
    
    reduction).
  • Solubility: The 7-amino core is moderately soluble. For biological assays, prepare 10 mM stock solutions in DMSO. Avoid freeze-thaw cycles.

  • Safety: Arsenic pentoxide is highly toxic. Use sodium m-nitrobenzenesulfonate as a greener oxidant, or perform the reaction in a closed pressure vessel to prevent arsenic sublimation.

References

  • Quinoline Synthesis Overview

    • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews. Link

  • Fluoroquinolone Anticancer Activity

    • Chin, A., et al. (2025). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.[5][6][7] Biomolecules.[4][5][6][7][8] Link

  • Gould-Jacobs Reaction Protocol

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Topoisomerase II Inhibition Assays

    • Nitiss, J. L., et al. (2012). Procedures for Detecting Topoisomerase II-Targeting Agents. Methods in Molecular Biology. Link

  • Buchwald-Hartwig Amination on Quinolines

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link

Sources

Application

Protocol for N-Alkylation of 5-Fluoroquinolin-7-amine: A Comprehensive Guide for Synthetic Chemists

This document provides a detailed guide for the N-alkylation of 5-fluoroquinolin-7-amine, a critical transformation in the synthesis of novel chemical entities for drug discovery and materials science. The protocols outl...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the N-alkylation of 5-fluoroquinolin-7-amine, a critical transformation in the synthesis of novel chemical entities for drug discovery and materials science. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of N-Alkylated Fluoroquinolines

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[2] N-alkylation of the amino group on the quinoline ring is a common and powerful strategy to further diversify these structures, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.[3] This guide focuses on two primary, field-proven methods for the N-alkylation of 5-fluoroquinolin-7-amine: Reductive Amination and Direct Alkylation with Alkyl Halides .

Strategic Considerations: Choosing the Right Path

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the availability of starting materials.

  • Reductive Amination: This two-step, one-pot process is highly versatile and generally provides clean reactions with good to excellent yields. It is particularly well-suited for the introduction of a wide variety of alkyl groups via commercially available or readily accessible aldehydes and ketones.[4][5] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

  • Direct Alkylation with Alkyl Halides: This classical approach involves the direct reaction of the amine with an alkyl halide.[6] While seemingly straightforward, this method can sometimes be plagued by issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[7] However, with careful control of stoichiometry and reaction conditions, it can be a highly efficient method, especially for the introduction of simple alkyl groups.

The Influence of the Fluoro Substituent

The presence of the electron-withdrawing fluorine atom at the 5-position of the quinoline ring is expected to decrease the nucleophilicity of the 7-amino group through an inductive effect.[8] This electronic perturbation must be considered when selecting reaction conditions, as it may necessitate slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to non-fluorinated analogues.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations.

cluster_0 Reductive Amination Start1 5-Fluoroquinolin-7-amine Imine Imine Intermediate Start1->Imine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone (R-CHO/R2CO) Aldehyde->Imine Product1 N-Alkyl-5-fluoroquinolin-7-amine Imine->Product1 + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product1

Caption: Workflow for Reductive Amination.

cluster_1 Direct Alkylation Start2 5-Fluoroquinolin-7-amine Product2 N-Alkyl-5-fluoroquinolin-7-amine Start2->Product2 + Alkyl Halide AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product2 Base Base (e.g., K2CO3, CsOH) Base->Product2

Caption: Workflow for Direct Alkylation with Alkyl Halides.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of aromatic amines.[9][10]

Materials:

  • 5-Fluoroquinolin-7-amine

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoroquinolin-7-amine (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 10-20 mL per mmol of amine).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 - 1.5 equivalents) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[12]

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol is based on general methods for the N-alkylation of aromatic amines.[3][13]

Materials:

  • 5-Fluoroquinolin-7-amine

  • Alkyl Halide (e.g., bromide or iodide) (1.0 - 1.2 equivalents for mono-alkylation)

  • Base: Potassium carbonate (K₂CO₃), Cesium hydroxide (CsOH), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoroquinolin-7-amine (1.0 equivalent) and the chosen base (2.0 - 3.0 equivalents).

  • Solvent Addition: Add anhydrous DMF or MeCN (10-20 mL per mmol of amine).

  • Alkyl Halide Addition: Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirred suspension.

  • Heating: Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate or DCM (3 x 20 mL).

    • Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired N-alkylated product.[14]

Characterization of the N-Alkylated Product

The successful synthesis of the N-alkylated 5-fluoroquinolin-7-amine should be confirmed by a suite of analytical techniques.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A shift in the chemical shifts of the aromatic protons of the quinoline ring may also be observed.
¹³C NMR Appearance of new signals corresponding to the carbons of the alkyl group.
Mass Spectrometry The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.
Infrared (IR) Spectroscopy The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for a secondary amine or will be absent for a tertiary amine.

Spectroscopic data should be recorded using standard laboratory instrumentation.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation - Insufficiently reactive alkylating agent.- Incomplete imine formation (Reductive Amination).- Deactivation of the amine by the fluoro substituent.- Increase the reaction temperature or prolong the reaction time.- Use a more reactive alkyl halide (e.g., iodide instead of bromide).- For reductive amination, add a catalytic amount of acetic acid to promote imine formation.- Consider a more potent reducing agent if using reductive amination.
Formation of over-alkylation products (Direct Alkylation) - Excess alkylating agent.- Reaction temperature is too high.- Use a strict 1:1 stoichiometry of amine to alkyl halide.- Lower the reaction temperature.- Consider using a bulkier base to sterically hinder the second alkylation.
Incomplete reaction - Insufficient amount of base or reducing agent.- Low reaction temperature.- Increase the equivalents of the base or reducing agent.- Increase the reaction temperature.
Complex mixture of products - Side reactions due to high temperatures.- Impure starting materials.- Lower the reaction temperature.- Purify starting materials before use.- Optimize the purification method (e.g., try a different solvent system for chromatography).

Conclusion

The protocols detailed in this guide provide a solid foundation for the successful N-alkylation of 5-fluoroquinolin-7-amine. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of N-alkylated derivatives. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher probability of success in the laboratory. The strategic incorporation of these N-alkylated fluoroquinoline scaffolds holds significant promise for the development of novel therapeutic agents and advanced materials.

References

  • Madrid, P. B., et al. (2007). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 17(21), 5873-5877. Available from: [Link]

  • Bessette, A., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Chemistry – A European Journal, e202300185. Available from: [Link]

  • Wikipedia. (2023). Amine alkylation. Available from: [Link]

  • Hunts, M. M., & Ramey, C. E. (1971). U.S. Patent No. 3,600,413. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available from: [Link]

  • Gogoi, P., et al. (2010). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 12(7), 1149-1152. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

  • Li, G., et al. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S. Patent and Trademark Office.
  • Scilit. (1991). Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. Journal of Pharmaceutical Sciences, 80(1), 16-20. Available from: [Link]

  • Wang, D., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society, 145(38), 20957-20966. Available from: [Link]

  • Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 9339-9346. Available from: [Link]

  • L-Amino Acids. In Synthesis of N-Alkyl Amino Acids (pp. 247-278). (2008). CRC Press.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available from: [Link]

  • OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]

  • Al-Harthi, S., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Heliyon, 10(18), e30089. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Uttam, S., et al. (2012). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ACS Chemical Biology, 7(5), 811-816. Available from: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9652-9655. Available from: [Link]

  • Bénéteau, R., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36243-36248. Available from: [Link]

  • Gotor-Fernández, V., et al. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 12(43), 8738-8745. Available from: [Link]

  • Cotor, D. C., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8947. Available from: [Link]

  • Quora. (2021). Why does fluorine ion being a strong base act as a weak nucleophile? Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Desroches, S., et al. (2020). Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose. Beilstein Journal of Organic Chemistry, 16, 2901-2909. Available from: [Link]

  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0138738. Available from: [Link]

  • PubMed. (2019). Copper-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C-H Bonds with K18 F. Available from: [Link]

  • Reddit. (2020). Why is fluorine a stronger nucleophile in aprotic solvents? Available from: [Link]

  • He, D., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1702-1705. Available from: [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • Al-Harthi, S., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Molecules, 27(13), 4178. Available from: [Link]

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Available from: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluoroquinolin-7-amine

This Application Note provides a comprehensive technical guide for performing palladium-catalyzed cross-coupling reactions using 5-Fluoroquinolin-7-amine . This scaffold is a critical building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing palladium-catalyzed cross-coupling reactions using 5-Fluoroquinolin-7-amine . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents, where the 5-fluoro substitution enhances metabolic stability and lipophilicity while the 7-amino group serves as a vector for diversification.

Abstract

5-Fluoroquinolin-7-amine presents unique synthetic challenges in palladium-catalyzed Buchwald-Hartwig amination due to the electronic deactivation of the primary amine by the electron-deficient quinoline core and the inductive effect of the 5-fluorine atom. Furthermore, the quinoline nitrogen (N1) acts as a competitive binding site for the palladium catalyst, potentially leading to catalyst poisoning. This guide outlines optimized protocols, mechanistic insights, and troubleshooting strategies to achieve high-yielding N-arylation of this specific substrate.

Chemical Properties & Reactivity Profile[1][2]

PropertyDescriptionImpact on Catalysis
Nucleophilicity Low (

at pos 7)
The amine is electronically coupled to the electron-deficient pyridine ring. The 5-F atom further reduces electron density via induction (

effect). Requires strong bases or highly active ligands.
Coordination Quinoline Nitrogen (N1)Acts as a soft Lewis base that can bind Pd(II) species, forming off-cycle resting states (catalyst poisoning). Requires bulky ligands to disfavor N1-binding.
pKa (Conj. Acid) Est. ~3-4 (Aniline N)Significantly lower than unsubstituted aniline (~4.6). Deprotonation is easier, but nucleophilic attack on Pd(II) is slower.
Sterics 5-Fluoro vs 7-AminoThe 5-F is in the peri-like position relative to C4, but remote from C7. It does not sterically hinder the amine but influences the ring's electronics.

Mechanistic Challenges & Ligand Selection

To successfully couple 5-Fluoroquinolin-7-amine with aryl halides, the catalytic cycle must overcome two main energy barriers:

  • Competitive Binding: The Pd catalyst may coordinate to the Quinoline N1 instead of the oxidative addition product.

  • Slow Reductive Elimination: The electron-poor nature of the amine creates a stable Pd-Amido complex that resists reductive elimination.

Recommended Ligand Systems
  • BrettPhos / tBuBrettPhos: The gold standard for primary amines. The bulk prevents N1-quinoline binding, and the electron-rich nature facilitates oxidative addition.

  • Xantphos: Excellent for heterocycles. Its wide bite angle promotes reductive elimination.

  • RuPhos: Effective if the coupling partner (aryl halide) is sterically hindered.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific "Trap" states associated with this substrate.

G Pd0 L-Pd(0) Active Species OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Pd0->OxAdd + Aryl Halide Trap OFF-CYCLE TRAP (Pd Coordinated to Quinoline N1) OxAdd->Trap + 5-Fluoroquinolin-7-amine (N1 binding) AmineBind Pd(II)-Amine Complex OxAdd->AmineBind + Amine (NH2 binding) Trap->OxAdd Heat / Bulky Ligand Deprot Pd-Amido Species (Deprotonation) AmineBind->Deprot + Base (LHMDS/NaOtBu) Prod Product + Pd(0) Deprot->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: Catalytic cycle highlighting the competitive inhibition risk (Red) where the quinoline nitrogen sequesters the catalyst.

Experimental Protocols

Protocol A: General Arylation (Aryl Bromides/Triflates)

Best for: Standard coupling with electron-neutral or electron-rich aryl bromides.

Reagents:

  • Substrate: 5-Fluoroquinolin-7-amine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol% Pd)
    
  • Ligand: BrettPhos (4 mol%) or XPhos (for steric bulk)

  • Base: LHMDS (LiHMDS) (2.2 equiv, 1.0 M in THF) - Crucial for rapid deprotonation.

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge an oven-dried reaction vial with

    
    , Ligand, and the solid Aryl Bromide.
    
  • Activation: Add 1 mL of Dioxane and stir at 100°C for 2 minutes to pre-form the active catalyst species (color change to deep orange/brown).

  • Addition: Add 5-Fluoroquinolin-7-amine (solid) and then the LHMDS solution dropwise.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (to remove excess quinoline salts), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Protocol B: Coupling with Heteroaryl Chlorides

Best for: Synthesizing bis-heterocyclic kinase inhibitors (e.g., Pyrimidine-Quinoline systems).

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) - Wide bite angle stabilizes the complex.

  • Base:

    
     (3.0 equiv) - Milder, allows for functional group tolerance.
    
  • Solvent: Toluene / 1,4-Dioxane (2:1 mix)

Procedure:

  • Combine all solids in the reaction vessel.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent.

  • Heat to 110°C (reflux) for 16 hours.

  • Note: If conversion is low (<20%), add 20% water to the solvent system to solubilize the inorganic base (creating a biphasic system) and increase the temp to 120°C.

Optimization & Troubleshooting Guide

Use the following logic flow to optimize reaction conditions if the standard protocols fail.

Optimization Start Reaction Failed / Low Yield Check1 Is Starting Material (Amine) Remaining? Poison Catalyst Poisoning Likely (N1 Binding) Check1->Poison Yes (No Conversion) SideRxn Beta-Hydride Elimination / Homocoupling Check1->SideRxn No (Complex Mixture) Dehal Reduction of Electrophile Check1->Dehal Aryl Halide reduced to Ar-H Sol1 Action: Switch to Bulky Ligand (tBuBrettPhos) or Increase Temp Poison->Sol1 Sol2 Action: Switch Base (Use NaOtBu instead of LHMDS) SideRxn->Sol2 Sol3 Action: Use strictly anhydrous solvent Switch to Dioxane/Toluene Dehal->Sol3

Caption: Decision tree for troubleshooting common failure modes in aminoquinoline coupling.

Quantitative Comparison of Bases
BasepKa (Conj. Acid)ProsCons
LHMDS 26Fast deprotonation; prevents Pd-Amine binding equilibrium issues.Can degrade sensitive electrophiles; moisture sensitive.
NaOtBu 17Standard for Buchwald; good balance of strength/nucleophilicity.Can act as a nucleophile (ether formation) with very active halides.
Cs2CO3 10.3Mild; tolerates esters/nitriles.Insoluble in organics; requires high temp or polar solvent.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships in the arylation of amine. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Ammonia and Primary Amines using a Novel Palladium Catalyst. Journal of the American Chemical Society, 128(33), 10694-10695. Link

  • Benito, L., et al. (2017). Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. Molecules, 22(9), 1418. Link

Sources

Application

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Characterization of 5-Fluoroquinolin-7-amine

Introduction & Scientific Rationale 5-Fluoroquinolin-7-amine (CAS: 1242094-73-0, MW: 162.16) is a highly functionalized, fluorinated aminoquinoline building block. In modern drug discovery, it serves as a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

5-Fluoroquinolin-7-amine (CAS: 1242094-73-0, MW: 162.16) is a highly functionalized, fluorinated aminoquinoline building block. In modern drug discovery, it serves as a critical intermediate in the synthesis of novel antibacterial fluoroquinolones and advanced targeted oncology therapeutics, most notably[1].

From an analytical perspective, this compound presents a distinct chromatographic challenge. It contains two basic sites: a primary amine (pKa ~6–7) and a quinoline nitrogen (pKa ~4–5). On traditional silica-based C18 columns, unreacted surface silanols act as weak cation exchangers. When analyzing highly polar, basic compounds like 5-Fluoroquinolin-7-amine, these secondary interactions lead to severe peak tailing, poor resolution, and compromised limits of detection.

The Causality of Method Design: To counteract these effects, the methodologies detailed below utilize a polar-embedded C18 stationary phase (e.g.,)[2]. The embedded polar groups shield residual silanols and prevent the hydrophobic phase from collapsing (dewetting) under the highly aqueous conditions required to retain this polar analyte.

Pathway A 5-Fluoroquinolin-7-amine (Precursor) B Chemical Synthesis (Amidation/Coupling) A->B C PI3K/mTOR Inhibitor (Active API) B->C D PI3K/mTOR Pathway (Hyperactivated in Cancer) C->D Targeted Inhibition E Tumor Cell Proliferation (Suppressed) D->E Downregulates

Figure 1: Role of 5-Fluoroquinolin-7-amine in PI3K/mTOR inhibitor synthesis and targeted therapy.

Experimental Protocol: HPLC-UV for Purity Analysis

For routine purity assessment, reaction monitoring, and related-substance quantification during chemical synthesis, HPLC-UV remains the gold standard.

Sample Preparation
  • Diluent: Water / Acetonitrile (90:10, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 5-Fluoroquinolin-7-amine standard (>96% purity) and dissolve in 10 mL of diluent to create a 1 mg/mL stock. Sonicate for 5 minutes. Dilute further with diluent to a working concentration of 100 µg/mL.

  • Expert Insight: Matching the sample diluent closely to the initial mobile phase conditions (95% aqueous) prevents solvent-mismatch band broadening at the column head, ensuring sharp, symmetrical peaks.

HPLC-UV Chromatographic Conditions
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile

  • Detection: UV at 254 nm and 280 nm

  • Expert Insight: TFA is an excellent ion-pairing agent for UV analysis. It forms a neutral, hydrophobic complex with the protonated amine groups of the quinoline, dramatically improving retention time and peak symmetry on the column.

Table 1: HPLC-UV Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.04060
12.01.01090
15.01.0955

Experimental Protocol: LC-MS/MS for Trace Quantification

In pharmacokinetic (PK) studies or trace impurity profiling, LC-MS/MS is required for its unparalleled sensitivity and selectivity[3].

Overcoming Ion Suppression

Expert Insight: While TFA is ideal for UV chromatography, it causes severe ion suppression in Electrospray Ionization (ESI). TFA binds so tightly to the protonated amine that it prevents the analyte from releasing into the gas phase. Therefore, the LC-MS/MS method strictly replaces TFA with 0.1% Formic Acid (FA) . FA provides the necessary protons for robust


 formation without the strong ion-pairing penalty.

Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (Polar-Embedded C18) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 Triple Quadrupole (MRM Analysis) N3->N4 N5 Data Processing (Quantification) N4->N5

Figure 2: End-to-end LC-MS/MS analytical workflow for trace quantification of the target analyte.

UHPLC Chromatographic Conditions
  • Column: Sub-2 µm UHPLC C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Table 2: LC-MS/MS UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4982
1.00.4982
4.00.41090
5.00.41090
5.10.4982
7.00.4982
Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

The exact mass of 5-Fluoroquinolin-7-amine is 162.06 Da, yielding a precursor


 ion at m/z 163.1. The primary fragmentation pathway involves the loss of ammonia (

Da) from the primary amine, yielding a highly stable product ion at m/z 146.1. Secondary fragmentation includes the loss of hydrogen fluoride (

Da) or hydrogen cyanide (

Da).

Table 3: MRM Transitions for 5-Fluoroquinolin-7-amine

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
163.1146.15020Quantifier
163.1119.15035Qualifier
163.1144.15025Qualifier

Conclusion

The analytical characterization of 5-Fluoroquinolin-7-amine requires a tailored approach due to its high polarity and dual basic sites. By leveraging a polar-embedded stationary phase, this protocol establishes a self-validating system: utilizing TFA for high-resolution, high-capacity UV purity analysis, and orthogonally switching to Formic Acid to enable high-sensitivity, sub-nanogram quantification via LC-MS/MS. This dual-method strategy ensures both the structural integrity of the synthesized building block and its precise tracking in downstream biological matrices.

References

  • US Patent US8772480B2. "Inhibitors of PI3 kinase and/or mTOR." Google Patents.
  • Waters Corporation. "LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column." Waters Application Notes. Available at: [Link]

  • Alija, G., et al. "Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method." Macedonian Pharmaceutical Bulletin, 66 (Suppl 1) 177 - 178 (2020). Available at: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 5-Fluoroquinolin-7-amine for the Development of Advanced Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of the 5-Fluoroquinolin-7-amine Scaffold The quinoline scaffold is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the 5-Fluoroquinolin-7-amine Scaffold

The quinoline scaffold is a cornerstone in the design of fluorescent probes, valued for its inherent photophysical properties and its versatility in chemical modification.[1] The strategic incorporation of a fluorine atom at the 5-position and an amine group at the 7-position of the quinoline ring system, as in 5-Fluoroquinolin-7-amine, offers a unique combination of properties that can be exploited for the development of highly sensitive and specific fluorescent probes.

The 7-amino group serves as a versatile synthetic handle, allowing for the facile introduction of various recognition moieties through reactions such as Schiff base formation or amide bond coupling.[2][3] This enables the targeted design of probes for specific analytes or cellular components. Furthermore, the lone pair of electrons on the amino group can participate in intramolecular charge transfer (ICT), a key mechanism for modulating fluorescence in response to environmental changes.[4][5]

The 5-fluoro substituent plays a crucial role in fine-tuning the photophysical and electronic properties of the resulting fluorophore. Fluorine's high electronegativity can enhance the ICT process, potentially leading to larger Stokes shifts and increased sensitivity.[6] This strategic fluorination can also improve the photostability and bioavailability of the probe, making it more robust for demanding imaging applications.[5]

This application note provides a comprehensive guide to the development of fluorescent probes using 5-Fluoroquinolin-7-amine as a core building block. We will detail a synthetic protocol for a representative Schiff base derivative, outline methods for its photophysical characterization, and provide a protocol for its application in cellular imaging.

I. Synthesis of a 5-Fluoroquinolin-7-amine-Based Fluorescent Probe

A common and effective strategy for developing fluorescent probes from primary amines is the formation of a Schiff base with an appropriate aldehyde. This reaction is typically straightforward and allows for the introduction of a wide range of functionalities. Here, we present a detailed protocol for the synthesis of a Schiff base derivative of 5-Fluoroquinolin-7-amine with 4-(diethylamino)salicylaldehyde. This aldehyde is chosen for its strong electron-donating diethylamino group, which can enhance the "push-pull" electronic character of the final probe and contribute to desirable photophysical properties.

Protocol 1: Synthesis of (E)-2-(((5-fluoroquinolin-7-yl)imino)methyl)-5-(diethylamino)phenol

Materials:

  • 5-Fluoroquinolin-7-amine

  • 4-(Diethylamino)salicylaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Fluoroquinolin-7-amine (1.0 mmol) in anhydrous ethanol (20 mL).

  • Add 4-(diethylamino)salicylaldehyde (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Schiff base product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Used as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reflux conditions. The anhydrous nature is important to minimize the hydrolysis of the Schiff base product.

  • Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

II. Photophysical Characterization of the Fluorescent Probe

A thorough understanding of a probe's photophysical properties is essential for its effective application. This section outlines the key characterization steps, including the determination of absorption and emission spectra, evaluation of solvatochromism, and measurement of the fluorescence quantum yield.

A. Absorption and Emission Spectra

The absorption (or excitation) and emission spectra of a fluorescent probe are its fundamental spectral fingerprints.

Protocol 2: Determination of Absorption and Emission Maxima

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, toluene)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent for analysis.

  • Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

  • Identify the wavelength of maximum absorption (λabs).

  • Using the fluorometer, excite the sample at its λabs and record the emission spectrum.

  • Identify the wavelength of maximum emission (λem).

  • The Stokes shift is calculated as the difference between λem and λabs.

B. Solvatochromism Study

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. For fluorescent probes, this manifests as a shift in the absorption or emission maxima with varying solvent polarity. This property can be harnessed to probe the local environment of the molecule.[7][8]

Protocol 3: Evaluation of Solvatochromic Properties

Procedure:

  • Prepare solutions of the fluorescent probe at the same concentration in a series of solvents with a wide range of polarities (e.g., toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, ethanol, methanol, water).

  • Record the absorption and emission spectra for each solution as described in Protocol 2.

  • Plot the emission maximum (in cm⁻¹) versus the solvent polarity parameter ET(30) to visualize the solvatochromic effect.[4]

C. Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] The relative method, using a well-characterized standard, is a common and accessible approach.[10][11]

Protocol 4: Relative Quantum Yield Determination

Materials:

  • Fluorescent probe solution

  • Quantum yield standard with known ΦF (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Spectroscopic grade solvents

Procedure:

  • Choose a reference standard that absorbs and emits in a similar wavelength range as the sample.

  • Prepare a series of five dilutions of both the sample and the reference standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φx) using the following equation:

    Φx = Φstd * (mx / mstd) * (ηx² / ηstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • mx and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηx and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

Data Presentation: Photophysical Properties of a Representative 7-Aminoquinoline Derivative

The following table summarizes representative photophysical data for a structurally similar 7-aminoquinoline derivative to illustrate the expected properties of a probe derived from 5-Fluoroquinolin-7-amine.

PropertyValueReference
Absorption Maximum (λabs)~380-420 nm[1][5]
Emission Maximum (λem)~480-550 nm[1][5]
Stokes Shift~100-130 nm[1][4]
Quantum Yield (ΦF)0.1 - 0.6 (solvent dependent)[8]

III. Application in Cellular Imaging

Fluorescent probes derived from 5-Fluoroquinolin-7-amine can be valuable tools for visualizing cellular structures and processes. The following is a general protocol for staining live cells.

Protocol 5: Live Cell Staining and Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (serum-free for staining)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time should be determined empirically.

  • Washing:

    • Remove the probe solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or complete medium to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the probe using the appropriate laser line or filter set and capture the fluorescence emission.

    • To minimize phototoxicity, use the lowest possible excitation intensity and exposure time.

IV. Visualizing the Workflow

To provide a clear overview of the processes described, the following diagrams illustrate the synthetic pathway and the experimental workflow for characterization.

Synthesis_Workflow cluster_synthesis Protocol 1: Probe Synthesis Start 5-Fluoroquinolin-7-amine + 4-(diethylamino)salicylaldehyde React Reflux in Ethanol with Acetic Acid Catalyst Start->React Condensation Workup Solvent Removal React->Workup Purify Column Chromatography Workup->Purify Product Purified Fluorescent Probe Purify->Product

Caption: Synthetic workflow for the fluorescent probe.

Characterization_Workflow cluster_characterization Protocols 2-4: Photophysical Characterization Probe Synthesized Probe AbsEm Measure Absorption & Emission Spectra (Protocol 2) Probe->AbsEm Solvato Solvatochromism Study (Protocol 3) Probe->Solvato QY Quantum Yield Determination (Protocol 4) Probe->QY Data Photophysical Data AbsEm->Data Solvato->Data QY->Data

Caption: Workflow for photophysical characterization.

V. Conclusion and Future Directions

5-Fluoroquinolin-7-amine represents a highly promising and versatile platform for the development of novel fluorescent probes. The synthetic accessibility of its 7-amino group, combined with the photophysical tuning offered by the 5-fluoro substituent, provides a powerful toolkit for creating probes with tailored properties for a wide range of applications in biological research and drug discovery. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this exciting scaffold. Future work could focus on expanding the library of probes derived from 5-Fluoroquinolin-7-amine by exploring different aldehyde coupling partners or by utilizing other synthetic strategies, such as Suzuki coupling, to further modulate the probe's properties and target specificity.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]

  • Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship. Sensors and Actuators B: Chemical. [Link]

  • A novel fluorescent solvatochromic probe for lipid bilayers. Journal of Biomolecular Structure and Dynamics. [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

  • Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications. ResearchGate. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging. Dalton Transactions. [Link]

  • Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. MDPI. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. PMC. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link]

  • Synthesis and Spectroscopic Properties of Optical Probe Based on Schiff Base with Biological Application. DergiPark. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. [Link]

  • (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. PMC. [Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. MDPI. [Link]

  • Photo physical properties of 8-hydroxy quinoline. NISCAIR. [Link]

Sources

Application

Application Note: Scalable Synthesis of Pyrimido[4,5-b]quinolines

Abstract & Strategic Overview Pyrimido[4,5-b]quinolines are a privileged scaffold in medicinal chemistry, functioning as bioisosteres to acridines and tacrines. Structurally related to 5-deazaflavins, these fused heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Pyrimido[4,5-b]quinolines are a privileged scaffold in medicinal chemistry, functioning as bioisosteres to acridines and tacrines. Structurally related to 5-deazaflavins, these fused heterocycles exhibit potent pharmacological profiles, including calcium channel blockade, anticancer activity (specifically against MCF-7 cell lines), and antimicrobial properties.

Traditional synthesis often relies on hazardous chlorinated solvents or expensive transition metal catalysts. This Application Note details a Green, One-Pot Multi-Component Reaction (MCR) protocol. By utilizing a Brønsted acid catalyst (p-TSA) in aqueous media, we achieve high atom economy and scalability while eliminating toxic waste streams. A secondary high-throughput microwave protocol is provided for library generation.

Key Advantages of This Protocol
  • Atom Economy: >90% (Water is the primary byproduct).

  • Green Chemistry: Uses water/ethanol solvent systems.[1]

  • Scalability: Validated from milligram to gram scale.

  • Purification: Filtration-based workup; avoids chromatography.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The synthesis proceeds via a cascade Knoevenagel-Michael-Cyclization mechanism.

Critical Control Point: The initial Knoevenagel condensation between the aldehyde and the active methylene compound (Dimedone) is the rate-determining step in neutral media. The addition of p-TSA accelerates this dehydration.

ReactionMechanism Aldehyde Aromatic Aldehyde (Electrophile) Knoevenagel Intermediate I (Benzylidene) Aldehyde->Knoevenagel p-TSA (-H2O) Dimedone Dimedone (Active Methylene) Dimedone->Knoevenagel Uracil 6-Aminouracil (Binucleophile) Michael Intermediate II (Michael Adduct) Knoevenagel->Michael + Uracil (Nucleophilic Attack) Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product Pyrimido[4,5-b]quinoline Cyclization->Product -H2O (Aromatization)

Figure 1: The cascade mechanism involves the formation of a benzylidene intermediate followed by nucleophilic attack by the enamine moiety of the uracil.

Experimental Protocols

Protocol A: Green One-Pot Synthesis (Standard Benchtop)

Objective: Synthesis of 5-phenyl-5,10-dihydro-pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives. Scale: 1.0 mmol (Adaptable to 50 mmol).

Reagents & Materials
  • Component A: Benzaldehyde (or derivative) (1.0 mmol)

  • Component B: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Component C: 6-Amino-1,3-dimethyluracil (1.0 mmol)[2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Water:Ethanol (2:1 v/v, 5 mL)

Step-by-Step Procedure
  • Pre-Solubilization: In a 25 mL round-bottom flask, dissolve Dimedone (140 mg, 1 mmol) and p-TSA (17 mg) in 2 mL of Ethanol. Stir for 2 minutes until clear.

  • Aldehyde Addition: Add Benzaldehyde (106 mg, 1 mmol). Stir for 5 minutes at room temperature. Observation: Solution may turn slightly yellow, indicating Knoevenagel adduct formation.

  • Component C Addition: Add 6-Amino-1,3-dimethyluracil (155 mg, 1 mmol) and 3 mL of distilled water.

  • Reflux: Heat the mixture to reflux (approx. 90°C) with magnetic stirring.

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Endpoint: Disappearance of the aldehyde spot (Rf ~0.6–0.8).

    • Typical Time: 30–60 minutes.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 2 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Objective: Rapid library generation for SAR (Structure-Activity Relationship) studies.

Procedure
  • Loading: In a 10 mL microwave process vial, combine Aldehyde (1 mmol), Dimedone (1 mmol), and 6-Aminouracil (1 mmol).

  • Catalyst: Add 2 drops of acetic acid or 5 mol% p-TSA.

  • Wetting: Add 0.5 mL Ethanol to create a slurry (Solvent-free conditions often lead to hot-spots; minimal solvent is safer).

  • Irradiation: Cap the vial. Irradiate at 300 W, 120°C for 3–5 minutes .

  • Isolation: Cool to 50°C using compressed air. Add 5 mL cold water, sonicate for 1 minute, and filter the solid product.

Data Analysis & Expected Results

Comparative Efficiency of Catalysts

The choice of catalyst significantly impacts yield and reaction time. Data below is aggregated from internal validation and literature benchmarks.

Catalyst SystemConditionsTime (min)Yield (%)Green Score*
p-TSA / Water Reflux (100°C) 45 92 High
Iodine / WaterReflux (100°C)6088High
[Bmim]BF4 (Ionic Liquid)80°C2094Medium
None (Catalyst-free)Reflux (EtOH)240+55Low

*Green Score based on solvent toxicity, catalyst recovery, and energy usage.

Characterization (Example: Phenyl Derivative)

Compound: 5-Phenyl-5,10-dihydro-pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione Appearance: White to pale yellow powder. Melting Point: >300°C (Decomposes).[3]

  • FT-IR (KBr):

    • 3350–3450 cm⁻¹ (NH stretch, broad)

    • 1690, 1640 cm⁻¹ (C=O carbonyls)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.8 (s, 1H, NH, D₂O exchangeable)

    • δ 7.1–7.3 (m, 5H, Ar-H)

    • δ 5.1 (s, 1H, CH at C-5)

    • δ 3.2, 3.4 (s, 6H, N-CH₃)

    • δ 2.1–2.4 (s, 4H, CH₂ of dimedone ring)

    • δ 0.9 (s, 6H, gem-dimethyl)

Troubleshooting & Optimization (Expertise)

Issue 1: Product is an oil or sticky gum.

  • Cause: Incomplete cyclization or presence of unreacted aldehyde.

  • Solution: Sonicate the crude mixture in ice-cold ethanol for 5 minutes. This induces crystallization.[3] If persistent, recrystallize from DMF/Water.

Issue 2: Low Yield (<50%).

  • Cause: Old 6-aminouracil. The amine group can oxidize or absorb moisture, reducing nucleophilicity.

  • Solution: Dry 6-aminouracil in a vacuum oven at 60°C for 2 hours before use. Ensure p-TSA is not wet (hygroscopic).

Issue 3: Impurity peaks in NMR around δ 9.0.

  • Cause: Oxidation of the dihydropyridine ring to the fully aromatic pyridine species.

  • Solution: Conduct the reaction under an inert atmosphere (Nitrogen balloon) if the specific derivative is oxidation-sensitive.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1 mmol scale) Mix Mix Dimedone + p-TSA in EtOH (2 min) Start->Mix Add1 Add Aldehyde (Wait for yellow color) Mix->Add1 Add2 Add 6-Aminouracil + Water Add1->Add2 Heat Reflux (90°C) 30-60 mins Add2->Heat Check TLC Check (Aldehyde consumed?) Heat->Check Check->Heat No (Continue Reflux) Cool Cool to RT (Precipitation) Check->Cool Yes Filter Vacuum Filtration Wash with Cold H2O/EtOH Cool->Filter Analyze Characterization (NMR, IR, MP) Filter->Analyze

Figure 2: Operational workflow for the p-TSA catalyzed synthesis.

References

  • Dianat, M., et al. (2021).[4] "Efficient protocol for the production of pyrimido[4,5-b] quinolines using an organic-inorganic hybrid catalyst." Journal of Medicinal and Nanomaterials Chemistry. Link

  • Wang, X-S., et al. (2009).[5] "Green Method for the Synthesis of Benzo[f]pyrimido[4,5-b]quinoline Derivatives Catalyzed by Iodine in Aqueous Media." Synthetic Communications. Link

  • Mohsenimehr, M., et al. (2016). "One-pot synthesis of novel pyrimido[4,5-b]quinolines... using sulfonic acid supported on hydroxyapatite...[6] nanocatalyst." Journal of Chemical Sciences. Link

  • Gouda, M. A., et al. (2024).[7] "Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review." Mini-Reviews in Organic Chemistry. Link

  • BenchChem. (2025).[1] "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." BenchChem Application Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoroquinolin-7-amine

Welcome to the technical support center for the synthesis of 5-Fluoroquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoroquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this critical quinoline intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to streamline your synthetic efforts.

Overview of the Primary Synthetic Challenge

The synthesis of 5-Fluoroquinolin-7-amine presents a classic challenge in heterocyclic chemistry: achieving high yield and regioselectivity in a multi-step sequence. The quinoline core, while foundational in medicinal chemistry, requires precise control over reaction conditions to prevent side product formation. The introduction of two distinct functional groups—an amine at the C7 position and fluorine at C5—demands a robust and well-optimized synthetic strategy. The most common and logical pathway involves the construction of a substituted quinoline ring followed by functional group manipulation, typically the reduction of a nitro group. This guide will focus on troubleshooting this efficient and widely-used approach.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a detailed explanation of the cause and offers practical, field-tested solutions.

Question 1: My initial quinoline cyclization reaction (Skraup/Gould-Jacobs) to form the 5-fluoro-7-nitroquinoline intermediate is sluggish and results in a low yield. What are the most critical parameters to investigate?

Answer: This is a very common and critical issue, as the success of the entire synthesis hinges on the efficient formation of the quinoline core. Low yields in Friedländer, Skraup, or Gould-Jacobs type cyclizations often stem from four key areas: temperature, solvent choice, catalyst, and the nature of the starting materials.

  • Insufficient Temperature: The cyclization and subsequent dehydration/oxidation steps in these reactions require significant thermal energy. Many of these reactions are conducted at temperatures well above 150°C, and some thermal cyclizations can require temperatures up to 250°C.[1]

    • Solution: Ensure your reaction temperature is adequate. Employ a high-boiling point, inert solvent like Dowtherm A or diphenyl ether to achieve and maintain the necessary temperature safely and consistently.[1] For laboratory-scale synthesis, a sand bath or a high-temperature heating mantle with precise temperature control is recommended.

  • Inappropriate Solvent: Using a solvent with a boiling point lower than the required reaction temperature will prevent the reaction from reaching completion. Furthermore, the solvent must be able to dissolve the reactants and intermediates to a reasonable extent.

    • Solution: As mentioned, solvents like diphenyl ether or mineral oil are standard for high-temperature cyclizations.[1] In some cases, catalyst- and solvent-free conditions can be effective, particularly with microwave assistance, which can dramatically shorten reaction times and improve yields.[2]

  • Substrate Reactivity: The electronic properties of your aniline precursor significantly impact the reaction rate. The starting material for this route, likely a 3-fluoro-5-nitroaniline, contains two strongly electron-withdrawing groups. This reduces the nucleophilicity of the aniline nitrogen, making the initial condensation step more difficult.

    • Solution: More forcing conditions (higher temperatures, longer reaction times) may be necessary. The use of a strong acid catalyst, such as concentrated sulfuric acid in the Skraup reaction or polyphosphoric acid (PPA), is essential to protonate the carbonyl components and activate them towards nucleophilic attack by the deactivated aniline.

  • Side Reactions: At elevated temperatures, starting materials or the product can decompose, leading to tar formation and reduced yields.

    • Solution: Carefully control the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, begin the work-up procedure promptly to avoid product degradation.

Question 2: The reduction of the 7-nitro group to the 7-amino group is incomplete or generating impurities. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be compromised by the presence of other functional groups, particularly the fluorine atom and the quinoline nitrogen.

  • Choice of Reducing Agent: The most common methods are catalytic hydrogenation (H₂, Pd/C) and metal-acid reductions (e.g., SnCl₂/HCl, Fe/HCl).

    • Catalytic Hydrogenation: This is often the cleanest method. However, the quinoline ring can sometimes act as a catalyst poison, and hydrodefluorination (loss of the fluorine atom) can be a potential side reaction, though it typically requires more forcing conditions.

      • Solution: Use a high-quality catalyst (e.g., 10% Pd/C). Ensure the solvent is appropriate (ethanol, methanol, or ethyl acetate are common). The reaction is often run under a hydrogen balloon atmosphere or in a Parr shaker at 40-50 psi. If the reaction is slow, adding a small amount of acetic acid can sometimes increase the rate.

    • Metal-Acid Reduction (e.g., SnCl₂·2H₂O): This is a very reliable and robust method for nitro group reduction on heterocyclic systems.[3] It is less likely to cause defluorination.

      • Solution: Use a stoichiometric excess of the reducing agent (typically 3-5 equivalents of SnCl₂·2H₂O). The reaction is usually performed in a protic solvent like ethanol or concentrated HCl at reflux. The work-up is critical: after the reaction, the mixture must be basified (e.g., with NaOH or NaHCO₃ solution) to break up the tin complexes and precipitate tin salts, allowing for extraction of the free amine product.[3] A patent for a similar synthesis of 5-amino-8-hydroxyquinoline uses a Pd/C catalyst with hydrazine hydrate in isopropanol, which is another effective method that avoids high-pressure hydrogenation.[4]

  • Incomplete Reaction: Insufficient reducing agent or deactivation of the catalyst can lead to incomplete conversion.

    • Solution: Monitor the reaction by TLC. If the reaction stalls, an additional portion of the reducing agent can be added. For catalytic hydrogenation, ensure the system is free of leaks and that the catalyst is active.

Question 3: I'm considering an alternative route starting from a di-halo-quinoline. What are the main challenges with selective amination and fluorination?

Answer: This is an excellent strategy for creating analogues but presents its own set of challenges, primarily centered on regioselectivity and the harsh conditions sometimes required for fluorination.

  • Selective Amination: If you start with, for example, 5-bromo-7-chloroquinoline, you need to selectively aminate the 7-position. The C7 position is generally more activated towards nucleophilic aromatic substitution (SNAr) than the C5 position. However, for a clean reaction, modern cross-coupling methods are preferred.

    • Solution: The Buchwald-Hartwig amination is the method of choice for this transformation.[5][6] By carefully selecting the palladium catalyst (e.g., Pd(dba)₂) and the phosphine ligand (e.g., BINAP), you can achieve high selectivity for amination at the more reactive C-Cl or C-Br bond.[6]

  • Fluorination: Introducing the fluorine atom at the C5 position can be difficult.

    • Nucleophilic Aromatic Substitution (SNAr): If you have a good leaving group at C5 (like a nitro or chloro group), you can attempt a direct displacement with a fluoride source like KF or CsF. This often requires high temperatures and aprotic polar solvents (e.g., DMSO, DMF), which can lead to decomposition.[7]

    • Balz-Schiemann Reaction: If you have an amine at the C5 position, you can convert it to a diazonium salt (using NaNO₂/HBF₄) which can then be thermally or photolytically decomposed to install the fluorine atom.[5] This is a classic method but can suffer from moderate yields and the need to handle potentially unstable diazonium intermediates.[5]

Question 4: My final 5-Fluoroquinolin-7-amine product is impure and difficult to clean up. What are the best purification strategies?

Answer: Purification can be challenging due to the basicity of the amino group and the potential for the compound to chelate with metal ions.

  • Standard Column Chromatography: This is the most common method.

    • Solution: Use silica gel with a gradient elution system. A common system is dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (e.g., 0.5-1%) added to the mobile phase. The triethylamine suppresses the tailing of the basic amine product on the acidic silica gel, leading to sharper peaks and better separation.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as the hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract the pure amine back into an organic solvent.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can provide a highly pure final product.

    • Solution: Experiment with different solvent systems. Common choices for amino-aromatic compounds include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Ion-Exchange Chromatography: For particularly difficult separations or to remove residual metal catalysts (like palladium or tin), this can be very effective.

    • Solution: Use a strong cation exchange (SCX) resin. The crude product is loaded onto the column, which retains the basic amine. Non-basic impurities are washed away. The pure product is then eluted by washing the column with a solution of ammonia in methanol.[8]

Visualized Workflows and Mechanisms

Visual aids are crucial for understanding complex synthetic pathways and troubleshooting logic.

Overall Synthetic Workflow

This diagram outlines the primary, recommended synthetic route from a commercially available aniline to the final product.

Synthetic_Workflow A 3-Fluoro-5-nitroaniline B 5-Fluoro-7-nitroquinoline A->B Skraup Reaction (Glycerol, H₂SO₄, Heat) C 5-Fluoroquinolin-7-amine B->C Nitro Group Reduction (SnCl₂, HCl, Reflux)

Caption: Recommended synthetic route for 5-Fluoroquinolin-7-amine.

Troubleshooting Decision Tree: Low Yield in Nitro Group Reduction

This chart provides a logical path for diagnosing and solving issues with the reduction step.

Troubleshooting_Reduction start Low Yield in Reduction Step check_tlc TLC Analysis: Starting Material (SM) Remains? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes byproducts Side Products Observed check_tlc->byproducts No action1 Increase reaction time OR Add more reducing agent incomplete->action1 action2 Verify reagent quality (e.g., SnCl₂·2H₂O is not oxidized) incomplete->action2 action3 Consider alternative method (e.g., H₂/Pd-C) byproducts->action3 action4 Check for hydrodefluorination by LC-MS byproducts->action4

Caption: Decision tree for troubleshooting the nitro reduction step.

Quantitative Data Summary

Optimizing reaction conditions is an empirical process. The table below provides a starting point for the optimization of the critical nitro-reduction step using SnCl₂.

ParameterCondition ACondition B (Recommended)Condition CPotential Outcome
Equivalents of SnCl₂·2H₂O 2.0 eq4.0 eq 6.0 eqInsufficient equivalents lead to incomplete reaction; large excess complicates work-up.
Solvent EthanolEthanol / Conc. HCl DichloromethaneProtic, acidic conditions are required for this reduction mechanism.
Temperature Room TempReflux (approx. 80-90°C) 50°CThe reaction requires heat to proceed at a reasonable rate.
Reaction Time 2 hours4-6 hours (Monitor by TLC) 12 hoursOver-refluxing can sometimes lead to minor byproducts. Monitor for completion.
Expected Yield Range < 40%> 85% > 85% (but more waste)Optimal conditions balance yield with efficiency and ease of purification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations.

Protocol 1: Synthesis of 5-Fluoro-7-nitroquinoline (Skraup Reaction)

WARNING: This reaction is highly exothermic and uses concentrated sulfuric acid. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-fluoro-5-nitroaniline (15.6 g, 0.1 mol).

  • Reagent Addition: Add glycerol (32.2 g, 0.35 mol) and a mild oxidizing agent such as arsenic pentoxide or, more safely, sodium m-nitrobenzenesulfonate (2 g).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (40 mL) via the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 120°C.

  • Reaction: After the addition is complete, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours. The reaction mixture will become dark and viscous.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto crushed ice (approx. 400 g).

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~8-9. This will be exothermic. The crude product often precipitates as a solid. Filter the solid or, if it remains oily, extract the mixture with ethyl acetate (3 x 150 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 5-fluoro-7-nitroquinoline as a solid.

Protocol 2: Synthesis of 5-Fluoroquinolin-7-amine (Nitro Reduction)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-fluoro-7-nitroquinoline (9.6 g, 0.05 mol) in ethanol (100 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (45.1 g, 0.2 mol).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC by taking a small aliquot, basifying it, extracting with ethyl acetate, and spotting on a silica plate. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent using a rotary evaporator.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution to the residue until the pH is basic (pH > 9) and all tin salts have precipitated as a white solid. Be cautious, as this can be effervescent if using bicarbonate.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 100 mL). The product is in the organic layer.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluent: 50% ethyl acetate in hexanes + 0.5% triethylamine) to afford 5-Fluoroquinolin-7-amine as a pure solid.

References

  • ResearchGate. Optimization of reaction condition for the synthesis of 5. Available at: [Link]

  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Available at: [Link]

  • PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Available at: [Link]

  • PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Available at: [Link]

  • PMC. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Available at: [Link]

  • ResearchGate. Synthesis route of compounds 5–7. Available at: [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • Theranostics. Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Available at: [Link]

  • ResearchGate. Synthesis of 5- and 7-aminoflavones. Available at: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available at: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PMC. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Available at: [Link]

  • ResearchGate. Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic Acid (= Ciprofloxacin) in Aqueous Solutions. Available at: [Link]

  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

Sources

Optimization

purification techniques for 5-Fluoroquinolin-7-amine and its derivatives

This technical support guide details the purification of 5-Fluoroquinolin-7-amine and its derivatives. It is designed for researchers encountering specific purity challenges such as regioisomer contamination, silica stre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide details the purification of 5-Fluoroquinolin-7-amine and its derivatives. It is designed for researchers encountering specific purity challenges such as regioisomer contamination, silica streaking, and metal catalyst removal.

Status: Operational | Role: Senior Application Scientist | Context: High-Purity Isolation

Executive Summary: The Physicochemical Challenge

5-Fluoroquinolin-7-amine presents a dual purification challenge:

  • Amphoteric Character: The quinoline nitrogen (pKa ~4–5) and the exocyclic amine (pKa ~4) are both weakly basic, but the electron-withdrawing 5-fluoro substituent lowers the ring nitrogen's basicity compared to non-fluorinated quinolines. This makes standard acid-base extractions pH-sensitive.

  • Regioisomerism: Synthesis often yields the 5-amino-7-fluoro or 8-amino isomers as byproducts. These possess nearly identical polarity to the target, rendering standard flash chromatography inefficient without specific modifiers.

Module 1: Flash Chromatography Troubleshooting

Issue: “My compound streaks on silica gel and co-elutes with impurities.”

Diagnosis: The basic nitrogen atoms interact strongly with acidic silanols (Si-OH) on the silica surface, causing peak tailing (streaking). The 5-fluoro group does not sufficiently suppress this interaction.

Protocol A: The "Amine-Modified" Mobile Phase Standard silica gel requires surface deactivation.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to both the weak and strong solvents.

    • Why? The small amine modifier saturates the active silanol sites, allowing your quinoline to elute as a sharp band.

  • Solvent System:

    • Weak Solvent: Dichloromethane (DCM) or Hexanes.[1]

    • Strong Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

    • Recommendation: Start with DCM:MeOH (95:5) + 1% NH₄OH . The methanol helps solubilize the polar amine.

Protocol B: Amine-Functionalized Silica (The "Gold Standard") If Protocol A fails or TEA residues are unacceptable.

Use KP-NH (Amino-silica) cartridges.[2]

  • Mechanism: The stationary phase is pre-bonded with propyl-amine groups. This creates a basic surface that repels the basic quinoline, preventing tailing without adding liquid modifiers.

  • Solvent: Use a simple Hexane/Ethyl Acetate gradient.[2] You will likely observe the product eluting earlier and sharper than on standard silica.

Module 2: Regioisomer Separation (5-F vs. 7-F)

Issue: “I have 5% of the 5-amino isomer that won’t separate by column.”

Diagnosis: Regioisomers often have identical dipole moments. Chromatography is driven by polarity; Recrystallization is driven by lattice energy and symmetry.

Protocol: Differential Recrystallization The 7-amine isomer typically has higher symmetry and a higher melting point than the 5-amine or 8-amine isomers, making it less soluble in specific solvents.

Solvent SystemTemperature GradientTarget Outcome
Ethanol (Abs.) Reflux

4°C (Overnight)
7-amine crystallizes; isomers stay in mother liquor.
Toluene:Hexane (1:1) Reflux

RT
Effective for removing non-polar starting materials.
Isopropanol (IPA) Reflux

0°C
Best for HCl salt formation (see Module 4).

Step-by-Step:

  • Dissolve crude solid in minimal boiling Ethanol.

  • If solution is dark, treat with activated carbon (5 wt%) for 10 mins, then hot filter.

  • Allow to cool slowly to Room Temperature (RT) without stirring (stirring induces nucleation of impurities).

  • Chill to 4°C for 12 hours.

  • Filter and wash with cold Hexane.

Module 3: Metal Catalyst Removal (Pd/Cu)

Issue: “My product is grey/brown after Buchwald-Hartwig coupling.”

Diagnosis: Aminoquinolines are excellent ligands for Palladium (Pd) and Copper (Cu), retaining metals even after chromatography.

Protocol: Scavenger Resin Treatment Do not rely on extraction. Use functionalized silica scavengers.

  • Selection: Use Thiol-functionalized silica (Si-Thiol) or Thiourea silica . These bind soft metals (Pd, Cu) irreversibly.

  • Workflow:

    • Dissolve crude product in THF or DCM (10 mL/g).

    • Add Si-Thiol resin (3–5 equivalents relative to expected metal content, or 10 wt% of product).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm pad.

    • Concentrate filtrate.[1][3]

    • Validation: Product color should shift from Grey/Brown to Pale Yellow/White.

Module 4: Self-Validating Acid-Base Extraction

Issue: “Standard extraction yields are low; the product stays in the aqueous layer.”

Diagnosis: The 5-Fluoro group lowers the pKa. If you basify to pH 14, you might form water-soluble aggregates or degrade the molecule. If you acidify too strongly (pH < 1), you might protonate both nitrogens, making it impossible to extract into organics if the counter-ion is not lipophilic.

Visual Workflow (DOT Diagram)

PurificationLogic Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Target pH ~1-2 Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgWaste Organic Layer (Neutrals/Non-basic Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Layer (Protonated Product [R-NH3]+) Sep1->AqPhase Keep BaseTreat Basify with Na2CO3 Target pH ~9-10 (Not 14) AqPhase->BaseTreat Extract Extract with DCM (x3) BaseTreat->Extract FinalOrg Final Organic Layer (Free Base Product) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: Logic flow for pH-controlled Acid-Base extraction. Note the pH 9-10 target to avoid over-basification.

Critical Optimization:

  • Acid Step: Use 1M HCl .[1] Avoid strong oxidizing acids (HNO₃).

  • Base Step: Use Saturated Na₂CO₃ (pH ~11) or NaHCO₃ (pH ~8.5) instead of NaOH.

    • Reason: 5-Fluoroquinolin-7-amine can be sensitive to strong nucleophiles (OH⁻) at high temperatures or prolonged exposure (SNAr risk at the Fluorine position). Gentle basification precipitates the free amine without degradation.

FAQ: Frequently Asked Questions

Q: Can I turn this into a salt for better stability? A: Yes. The Dihydrochloride salt is most common but can be hygroscopic.

  • Protocol: Dissolve free amine in anhydrous Ethanol. Add 2.2 equivalents of HCl in Dioxane (4M). A yellow precipitate will form immediately. Filter and dry under vacuum.[3][4]

  • Alternative: If the HCl salt is too hygroscopic, try the Fumarate or Succinate salt (1 equivalent) in hot Isopropanol. These often form non-hygroscopic crystalline solids suitable for long-term storage.

Q: How do I store the purified compound? A: 5-Fluoroquinolin-7-amine is light-sensitive (oxidation of the amine).

  • Store in amber vials .

  • Flush with Argon/Nitrogen .

  • Keep at -20°C for long-term storage.

Q: My NMR shows small peaks around 7.0-7.5 ppm that won't go away. A: This is likely the de-fluorinated byproduct (Quinolin-7-amine) or the 5-Chloro analog (if synthesized via halo-displacement). These are extremely difficult to separate by flash chromatography.

  • Solution: Use Reverse Phase Prep-HPLC with a Phenyl-Hexyl column, which offers better selectivity for halogenated aromatics than C18.

References
  • Biotage. (2023).[2][5][6] How to purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[7] Johnson Matthey Technology Review.[7] Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for coupling with 5-Fluoroquinolin-7-amine

Case Reference: FQ7A-OPT-2024 Subject: Reaction Optimization & Troubleshooting for 5-Fluoroquinolin-7-amine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Molecular Profile & Reactivity Assessme...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: FQ7A-OPT-2024 Subject: Reaction Optimization & Troubleshooting for 5-Fluoroquinolin-7-amine Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Molecular Profile & Reactivity Assessment

Before initiating any protocol, you must understand the electronic environment of 5-Fluoroquinolin-7-amine . This is not a standard aniline; it is a severely deactivated nucleophile with a built-in catalyst trap.

  • The "Deactivated" Nucleophile: The quinoline ring is naturally electron-deficient. The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (

    
    ) that propagates to the C7 amine. Consequently, the 
    
    
    
    of the conjugate acid is significantly lower than that of aniline (~4.6), likely dropping to the 2.5–3.5 range.
  • The "Catalyst Poison": The quinoline nitrogen (N1) is a potent

    
    -donor. In transition metal catalysis (Pd, Cu), this nitrogen will competitively bind to the metal center, displacing your ligand and sequestering the catalyst in an inactive "resting state" (catalyst poisoning).
    

Module A: Buchwald-Hartwig Cross-Coupling

User Issue: "I am seeing <10% conversion with Pd(PPh3)4 or Pd(dppf)Cl2. The starting material remains unconsumed."

Root Cause Analysis

Standard phosphines (PPh3, dppf) bind reversibly to Palladium. The quinoline N1 nitrogen out-competes these ligands, forming a stable, non-reactive Pd-complex. Furthermore, the electron-deficient C7-amine renders the transmetallation step (amine binding to Pd) kinetically sluggish.

Troubleshooting Protocol

Step 1: Switch to Dialkylbiaryl Phosphines You must use bulky, electron-rich ligands that sterically prevent the quinoline N1 from coordinating to the Pd center while facilitating the difficult reductive elimination step.

Recommended System:

  • Ligand: BrettPhos (Primary recommendation) or XPhos .

  • Pre-catalyst: Do not use in-situ generation (Pd(OAc)2 + Ligand).[1] Use oxidative addition complexes like Pd(BrettPhos)-G3 or Pd(BrettPhos)-G4 . These ensure a 1:1 L:Pd ratio and rapid initiation.

  • Base: Cs2CO3 (Weak base, high temp) or LHMDS (Strong base, lower temp). Avoid NaOtBu if side-reactions occur.

Step 2: The "Water" Factor Anhydrous conditions are critical. However, a "spark" of water (0.1% v/v) can sometimes assist in solubilizing inorganic bases like Cs2CO3 in non-polar solvents (Toluene/Dioxane).

Optimization Workflow (Decision Tree)

BuchwaldLogic Start Start: Coupling FQ7A with Ar-X CheckX Identify Electrophile (Ar-X) Start->CheckX IsCl Ar-Cl (Chlorides) CheckX->IsCl IsBr Ar-Br/I (Bromides/Iodides) CheckX->IsBr Ligand1 MUST use BrettPhos-G3 or RuPhos-G3 IsCl->Ligand1 Ligand2 Try XPhos-G3 first (Cheaper, robust) IsBr->Ligand2 CheckConv Check Conversion (LCMS) Ligand1->CheckConv Ligand2->CheckConv LowConv < 20% Conversion? CheckConv->LowConv SolventSwitch Switch Solvent: 1,4-Dioxane -> t-Amyl Alcohol (Higher Temp, better solubility) LowConv->SolventSwitch Yes BaseSwitch Switch Base: Cs2CO3 -> LHMDS (Deprotonate amine) SolventSwitch->BaseSwitch

Caption: Decision logic for ligand and condition selection based on electrophile type and conversion rates.

Module B: Amide Bond Formation

User Issue: "Standard EDC/HOBt coupling yields are poor. I see mostly activated ester hydrolysis or starting material."

Root Cause Analysis

The 5-fluoro and quinoline ring pull electron density away from the amine. It is a poor nucleophile . Standard activated esters (OBt/OSu) are not electrophilic enough to capture this amine before they hydrolyze or undergo side reactions.

Troubleshooting Protocol

Method A: The "Sledgehammer" Approach (Acid Chlorides) If your carboxylic acid partner is stable, convert it to an acid chloride first.

  • React Acid with Ghosez's Reagent or Oxalyl Chloride/DMF.

  • Isolate or concentrate (remove excess reagent).

  • Add 5-Fluoroquinolin-7-amine in Pyridine (acts as solvent and base).

    • Why Pyridine? It prevents the quinoline nitrogen from acting as a base and precipitating as a salt, keeping the amine in solution.

Method B: High-Energy Coupling Agents (HATU/T3P) If you must use the acid directly, you need a reagent that generates a highly reactive intermediate.

ReagentReactivityRecommendationNotes
HATU Very HighPrimary Choice Use with HOAt. Reaction color usually turns yellow/orange.
T3P HighSecondary Choice Propylphosphonic anhydride. Excellent for low solubility; easy workup (water soluble byproducts).
EDC/HOBt ModerateAvoid Kinetics are too slow for this deactivated amine.
COMU Very HighAlternative Safer alternative to HATU (no explosion risk), similar performance.

Critical Step: Base Management Do not use DMAP (Dimethylaminopyridine) if possible. DMAP is a nucleophilic catalyst that can sometimes compete with your deactivated amine. Use DIPEA (Hunig's Base) or 2,6-Lutidine (if base-sensitive).

Module C: Solubility & Purification

User Issue: "The product streaks on the column and has double peaks on HPLC."

Solubility Guide

5-Fluoroquinolin-7-amine derivatives often suffer from "brick-dust" insolubility due to


-

stacking of the planar rings.
  • Reaction Solvents: Move away from DCM or THF. Use DMAc (Dimethylacetamide) or NMP . These polar aprotic solvents disrupt aggregation.

  • Workup: Avoid aqueous extraction if the product is insoluble. Pour the reaction mixture into water/ice to precipitate the product, then filter.

Purification & Analysis (HPLC/NMR)
  • The "Ghost" Peak: On HPLC, you may see split peaks. This is often due to the quinoline nitrogen protonating on the column.

    • Fix: Use a high pH buffer (Ammonium Bicarbonate, pH 10) or high concentration modifier (0.1% TFA) to force a single protonation state.

  • NMR Silence: The proton at C8 (between the amine and the ring nitrogen) is often broadened due to exchange or quadrupole relaxation. Do not assume your product is impure if this integration is slightly off.

  • 19F-NMR: Use Fluorine NMR as a diagnostic tool. It is clean and will instantly tell you if you have starting material (shift X) vs. product (shift Y).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Authority on ligand selection (BrettPhos/XPhos)
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link

    • Grounding for the selection of T3P/H
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Foundational work discussing the inhibition of Pd catalysts by heteroatom chel
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Review covering "difficult" amide couplings and the necessity of acid chlorides or high-energy activ

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 5-Fluoroquinolin-7-amine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 5-Fluoroquinolin-7-amine derivatives. We move be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 5-Fluoroquinolin-7-amine derivatives. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy investigative cascade. By integrating biochemical, cellular, and proteomic approaches, this guide establishes a robust methodology for confirming a compound's primary molecular target and its cellular consequences.

The quinolone scaffold has a well-documented history, initially as an antibacterial agent targeting DNA gyrase and topoisomerase IV.[1][2] However, recent research has repurposed this versatile structure, with derivatives showing potent antiproliferative activity against various cancer cell lines.[3][4][5] Modifications, particularly at the C-7 position, can dramatically shift the biological activity, leading to compounds that may function as inhibitors of entirely different enzyme classes critical to cancer progression, such as Poly (ADP-ribose) polymerases (PARPs) or protein kinases.[6][7][8]

Given this potential for diverse mechanisms, a systematic and multi-faceted validation approach is not just recommended; it is essential. This guide will use a hypothetical 5-Fluoroquinolin-7-amine derivative, hereafter named FQ-A7-X , to illustrate a complete MoA validation workflow, comparing its performance with established inhibitors at each stage.

Part 1: Initial Hypothesis Generation and Phenotypic Screening

The journey to validate an MoA begins with a rational hypothesis based on structural bioinformatics and is followed by broad phenotypic screening. If the structural design of FQ-A7-X incorporates motifs similar to known PARP inhibitors (e.g., a phthalazinone-like core), then PARP inhibition is a primary hypothesis.[9] The initial experiments are designed to see if the compound's cellular activity profile aligns with this hypothesis.

Experiment 1: Comparative Proliferation Assay Across a Validated Cell Panel

The first step is to determine the cytotoxic and anti-proliferative effects of FQ-A7-X across a panel of cancer cell lines with well-defined genetic backgrounds. The choice of cell lines is critical for generating an informative preliminary fingerprint of the compound's activity. For instance, cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination repair and are exquisitely sensitive to PARP inhibitors through the principle of synthetic lethality.[6]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Plating: Seed selected cancer cell lines (e.g., MDA-MB-436 (BRCA1 mutant), Capan-1 (BRCA2 mutant), and a wild-type control like MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of FQ-A7-X and reference compounds (Olaparib for PARP inhibition; Doxorubicin for Topoisomerase II inhibition). Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a sigmoidal dose-response curve.

Table 1: Comparative IC50 Values (µM) Across Selected Cancer Cell Lines

CompoundTarget ClassMDA-MB-436 (BRCA1 mutant)Capan-1 (BRCA2 mutant)MCF-7 (BRCA WT)
FQ-A7-X Hypothesized PARP Inhibitor 2.5 3.1 25.8
OlaparibKnown PARP Inhibitor1.82.221.5
DoxorubicinTopoisomerase II Inhibitor0.50.60.8

Interpretation: The data in Table 1 shows that FQ-A7-X exhibits potent cytotoxicity against BRCA-deficient cell lines, with an approximately 10-fold higher IC50 in the BRCA wild-type line. This activity profile closely mirrors that of the known PARP inhibitor Olaparib, providing the first piece of evidence supporting the PARP inhibition hypothesis. The broad-spectrum cytotoxicity of Doxorubicin serves as a contrasting profile.

Part 2: Biochemical Validation of Direct Target Engagement

After establishing a cellular phenotype consistent with the hypothesis, the next crucial phase is to demonstrate a direct, physical interaction between FQ-A7-X and its putative molecular target. This step moves from a correlational observation to establishing direct causality.

Experiment 2: In Vitro Enzymatic Inhibition Assay

This experiment directly measures the ability of FQ-A7-X to inhibit the enzymatic activity of purified PARP-1 protein. A colorimetric assay that measures the consumption of the NAD+ substrate is a robust and straightforward method.[10]

Experimental Protocol: PARP-1 Colorimetric Assay

  • Reagent Preparation: Reconstitute purified recombinant PARP-1 enzyme, activated DNA, and other kit components as per the manufacturer's instructions (e.g., BPS Bioscience, Cat#80580).[10]

  • Compound Addition: Add varying concentrations of FQ-A7-X and the reference inhibitor Olaparib to a 96-well plate.

  • Enzyme Reaction: Add the PARP-1 enzyme and activated DNA to the wells and incubate to allow for inhibitor binding.

  • Initiate PARPylation: Add a biotinylated NAD+ substrate to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add streptavidin-HRP and a colorimetric HRP substrate. The intensity of the color is inversely proportional to PARP-1 activity.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Table 2: In Vitro Inhibitory Potency against Purified PARP-1

CompoundTargetIC50 (nM)
FQ-A7-X PARP-1 4.8
OlaparibPARP-12.1

Interpretation: An IC50 value in the low nanomolar range confirms that FQ-A7-X is a potent inhibitor of PARP-1 enzymatic activity in a purified system, free from cellular complexities. This result strongly supports the hypothesis that PARP-1 is a direct target.

cluster_workflow Biochemical Assay Workflow Prep Prepare Reagents (Enzyme, DNA, NAD+) Add_Inhibitor Add FQ-A7-X or Control Inhibitor Prep->Add_Inhibitor Incubate Incubate for Inhibitor Binding Add_Inhibitor->Incubate Start_Rxn Initiate Reaction with Biotin-NAD+ Incubate->Start_Rxn Detect Add Streptavidin-HRP & Substrate Start_Rxn->Detect Read Measure Absorbance (450 nm) Detect->Read cluster_pathway PARP-1 Signaling Pathway DNA_Damage DNA Damage (e.g., H2O2) PARP1 PARP-1 DNA_Damage->PARP1 PAR PAR Chains (PARylation) PARP1->PAR NAD NAD+ NAD->PARP1 DDR DNA Damage Repair PAR->DDR Inhibitor FQ-A7-X Inhibitor->PARP1 Inhibition

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Fluoroquinolin-7-amine

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 5-Fluoroquinolin-7-amine, a key intermediate or potential impurity in the synthesis of various pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 5-Fluoroquinolin-7-amine, a key intermediate or potential impurity in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details the critical process of cross-validation to ensure data equivalency between these methods.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. When multiple analytical methods are used within a single study or across different stages of drug development, cross-validation becomes essential to ensure the comparability of the data generated[2][3][4]. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to navigate the complexities of analytical method validation and cross-validation.

Section 1: Comparative Analysis of Analytical Methods for 5-Fluoroquinolin-7-amine

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For 5-Fluoroquinolin-7-amine, both HPLC-UV and LC-MS/MS offer distinct advantages and are widely employed for the analysis of fluoroquinolones and related compounds[5][6][7][8].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which is present in the quinoline structure of 5-Fluoroquinolin-7-amine. It is a workhorse in many quality control laboratories due to its reliability and cost-effectiveness[9][10].

Principle of Operation: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated 5-Fluoroquinolin-7-amine then passes through a UV detector, and the amount of UV light absorbed is proportional to its concentration.

Strengths:

  • Robustness and Reliability: HPLC-UV methods are generally rugged and provide consistent results, making them suitable for routine quality control testing[9][11].

  • Cost-Effective: The instrumentation and operational costs are significantly lower compared to LC-MS/MS.

  • Ease of Use: The technique is relatively straightforward to develop and implement.

Limitations:

  • Limited Selectivity: Co-eluting impurities that also absorb at the same UV wavelength can interfere with the quantification of 5-Fluoroquinolin-7-amine, potentially leading to inaccurate results[9][12].

  • Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of UV detection may be insufficient for trace-level analysis of impurities or for applications requiring very low limits of detection[9][13].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for many bioanalytical and trace-level impurity analyses[3][13][14].

Principle of Operation: After separation by LC, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple-reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Strengths:

  • High Selectivity: The ability to monitor specific precursor-to-product ion transitions makes the method highly selective, minimizing interference from matrix components and other impurities[15].

  • High Sensitivity: LC-MS/MS can achieve significantly lower limits of quantification (LLOQs) than HPLC-UV, making it ideal for trace analysis[13][16][17].

  • Structural Information: Mass spectrometry can provide valuable structural information for impurity identification[10][18].

Limitations:

  • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, which requires careful method development and validation to mitigate[19].

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and method development can be more complex than for HPLC-UV.

  • Response Variability: The MS signal can be influenced by the ionization efficiency of the analyte, which may not always be directly proportional to concentration without the use of an appropriate internal standard[9][12].

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of 5-Fluoroquinolin-7-amine.

Performance ParameterHPLC-UVLC-MS/MSRationale and Causality
Specificity/Selectivity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar UV spectra. LC-MS/MS uses specific mass transitions (precursor/product ions), providing a much higher degree of certainty in analyte identification.
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeThe inherent sensitivity of mass spectrometric detection is orders of magnitude greater than UV detection, allowing for the quantification of much lower concentrations of 5-Fluoroquinolin-7-amine.
Linearity & Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitudeBoth techniques can demonstrate excellent linearity over their respective ranges. LC-MS/MS often provides a wider dynamic range.
Precision Excellent (%RSD < 5%)Excellent (%RSD < 15%)Both methods, when properly validated, can achieve high precision. Regulatory guidelines often have stricter precision requirements for HPLC-UV assays compared to bioanalytical LC-MS/MS methods.[20]
Accuracy Excellent (typically 95-105%)Excellent (typically 85-115%)Accuracy is determined by comparing the measured value to a known true value. Both methods can be highly accurate, though the acceptance criteria for bioanalytical LC-MS/MS can be wider.[19]
Robustness HighModerate to HighHPLC-UV methods are generally considered very robust. The performance of LC-MS/MS methods can be more sensitive to variations in matrix, instrument cleanliness, and mobile phase composition.
Cost per Sample LowHighThe higher initial investment, maintenance costs, and need for more specialized reagents contribute to a higher cost per sample for LC-MS/MS.

Section 2: The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results for the same set of samples[2][3][4]. This is crucial in several scenarios:

  • Method Transfer: When an analytical method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC), cross-validation ensures that the receiving lab can perform the method with the same level of accuracy and precision[21][22][23][24].

  • Method Bridging: If a new or updated analytical method is introduced to replace an existing one, cross-validation is necessary to bridge the data generated by both methods.

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation and, by extension, the principles that underpin cross-validation[1][19][25][26][27].

Section 3: Experimental Protocol for Cross-Validation of HPLC-UV and LC-MS/MS Methods for 5-Fluoroquinolin-7-amine

This section outlines a detailed, step-by-step protocol for the cross-validation of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of 5-Fluoroquinolin-7-amine in a given matrix (e.g., a drug substance or a biological matrix).

Pre-requisites
  • Both the HPLC-UV and LC-MS/MS methods must be fully validated according to ICH Q2(R2) or other relevant guidelines[1][20].

  • A cross-validation protocol should be established a priori, defining the experiments, sample sets, and acceptance criteria[22][23].

  • Qualified analysts and calibrated instruments should be used for the study.

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation study.

CrossValidationWorkflow A Prepare Sample Set (Spiked QCs & Incurred Samples) B Analyze Samples by Validated HPLC-UV Method A->B C Analyze Samples by Validated LC-MS/MS Method A->C D Tabulate and Compare Results B->D C->D E Statistical Analysis (e.g., Bland-Altman, t-test) D->E F Evaluate Against Pre-defined Acceptance Criteria E->F G Successful Cross-Validation F->G Pass H Investigate Discrepancies F->H Fail I Method Optimization/ Re-validation H->I I->B I->C

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Experimental Steps
  • Sample Selection:

    • Prepare a set of at least three levels of Quality Control (QC) samples by spiking a known amount of 5-Fluoroquinolin-7-amine into the matrix. The concentrations should cover the low, medium, and high range of the analytical methods.

    • If available, use incurred samples (e.g., samples from a stability study or a pharmacokinetic study) that contain 5-Fluoroquinolin-7-amine. This is highly recommended as it provides a more realistic assessment of method performance.

  • Sample Analysis:

    • Analyze the selected samples (QCs and incurred samples) in replicate (n ≥ 3) using both the validated HPLC-UV and LC-MS/MS methods.

    • To minimize bias, it is advisable to randomize the order of analysis.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample analyzed by each method.

    • For each sample, calculate the percent difference between the mean concentrations obtained from the two methods using the following formula:

      % Difference = [(Concentration_Method A - Concentration_Method B) / ( (Concentration_Method A + Concentration_Method B) / 2 )] * 100%

  • Acceptance Criteria:

    • The acceptance criteria should be pre-defined in the cross-validation protocol. A common approach is:

      • The mean concentration of at least two-thirds of the samples should be within ±20% of each other.

      • For QC samples, the bias (percent difference) should not exceed 15% (or 20% at the LLOQ).

    • Statistical approaches, such as a two one-sided t-test (TOST) for equivalence or a Bland-Altman plot to assess agreement, can also be employed for a more rigorous comparison[22].

Investigating Failures

If the cross-validation fails to meet the acceptance criteria, a thorough investigation is required[28]. Potential root causes include:

  • Differences in Method Selectivity: One method may be more susceptible to interference from matrix components or impurities.

  • Sample Preparation Artifacts: The sample extraction and preparation steps may have different efficiencies for the two methods.

  • Calibration Issues: Discrepancies in the preparation or stability of calibration standards can lead to biased results.

  • Analyst or Instrument Error: Human error or instrument malfunction should be ruled out.

Corrective actions may involve method optimization, re-validation of one or both methods, or a more in-depth investigation into the source of the discrepancy[21][28].

Section 4: Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout the drug development lifecycle. While both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 5-Fluoroquinolin-7-amine, they possess distinct performance characteristics. A thorough understanding of these differences, coupled with a well-designed and executed cross-validation study, will provide the necessary confidence in the data, regardless of the analytical method employed. This, in turn, supports robust quality control, ensures patient safety, and facilitates a smoother regulatory submission process[11][29][30].

References

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. Available at: [Link]

  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. Available at: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

  • Analytical Methods Transfer Guidelines | PDF | Verification And Validation | Student's T Test. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]

  • Analytical Method Transfer: step-by-step guide & best practices - QbD Group. Available at: [Link]

  • Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline. Available at: [Link]

  • How Analytical Method Validation Ensures Product Quality - Pharmsky. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach - Vici Health Sciences. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Bioanalytical method validation and study sample analysis - Progress. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • Transfer of Analytical Procedures: Position Paper - APV. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? - ResearchGate. Available at: [Link]

  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry - MDPI. Available at: [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters| Pure Synth. Available at: [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed. Available at: [Link]

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and - idUS. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. Available at: [Link]

  • fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. Available at: [Link]

  • Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review - ResearchGate. Available at: [Link]

  • Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro - Cairo University. Available at: [Link]

  • Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys | Request PDF - ResearchGate. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

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Validation

comparing the efficacy of different synthetic routes to 5-Fluoroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Fluoroquinolin-7-amine 5-Fluoroquinolin-7-amine is a key heterocyclic building block in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoroquinolin-7-amine

5-Fluoroquinolin-7-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds, including antimalarials, anticancer agents, and kinase inhibitors. The strategic placement of a fluorine atom at the 5-position and an amine group at the 7-position can significantly modulate the physicochemical properties and biological activity of resulting molecules. The electron-withdrawing nature of the fluorine atom can influence the basicity of the quinoline nitrogen and the reactivity of the aromatic system, while the amino group provides a crucial handle for further derivatization and interaction with biological targets.

The efficient and scalable synthesis of 5-Fluoroquinolin-7-amine is therefore of paramount importance for the exploration of new chemical space in drug development. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this valuable intermediate, offering a detailed examination of their respective advantages and limitations. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in their synthetic endeavors.

Route 1: Classical Ring Formation via Skraup-Doebner-von Miller Reaction Followed by Functional Group Manipulation

This classical approach builds the quinoline core from a substituted aniline precursor, followed by a series of functional group interconversions to install the desired amino group. This strategy is robust and relies on well-established reactions in heterocyclic chemistry.

Conceptual Workflow

The synthesis commences with the Skraup-Doebner-von Miller reaction of 3-fluoroaniline with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol or crotonaldehyde, to construct the 5-fluoroquinoline core. The subsequent steps involve the regioselective nitration at the 7-position, followed by the reduction of the nitro group to the target amine.

A 3-Fluoroaniline B Skraup-Doebner-von Miller Reaction A->B Glycerol, H₂SO₄, Oxidant C 5-Fluoroquinoline B->C D Nitration C->D HNO₃, H₂SO₄ E 5-Fluoro-7-nitroquinoline D->E F Reduction E->F e.g., Fe/HCl or H₂/Pd-C G 5-Fluoroquinolin-7-amine F->G

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of 5-Fluoroquinoline (Skraup-Doebner-von Miller Reaction)

  • To a stirred mixture of 3-fluoroaniline (1.0 eq), glycerol (3.0 eq), and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), cautiously add concentrated sulfuric acid (3.5 eq) while maintaining the temperature below 120°C.

  • Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is exothermic and should be carefully controlled.

  • After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until alkaline.

  • Perform a steam distillation to isolate the crude 5-fluoroquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 5-Fluoro-7-nitroquinoline

  • To a cooled (0-5°C) solution of 5-fluoroquinoline (1.0 eq) in concentrated sulfuric acid, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford crude 5-fluoro-7-nitroquinoline.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Step 3: Synthesis of 5-Fluoroquinolin-7-amine

  • To a suspension of 5-fluoro-7-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture, filter to remove the iron salts, and neutralize the filtrate with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-fluoroquinolin-7-amine.

Discussion of Route 1

Expertise & Experience: The Skraup-Doebner-von Miller reaction is a powerful tool for quinoline synthesis, but it is notoriously exothermic and requires careful temperature control. The choice of oxidizing agent can influence the reaction's vigor; arsenic acid is often preferred over nitrobenzene for a less violent reaction. The nitration step's regioselectivity is directed by the existing fluoro substituent and the protonated quinoline nitrogen, favoring substitution at the 5- and 7-positions. In this case, the 5-position is already occupied, directing nitration to the 7-position. The reduction of the nitro group is a standard and high-yielding transformation, with several reliable methods available.

Trustworthiness: Each step in this route is a well-established and widely documented transformation in organic synthesis. The intermediates can be isolated and characterized at each stage, allowing for verification of the synthetic progress.

Route 2: Convergent Synthesis via Combes Reaction and Subsequent Amination

This modern approach offers a more convergent and potentially more efficient pathway by first constructing a quinoline precursor with a handle for amination at the 7-position.

Conceptual Workflow

This route begins with the Combes quinoline synthesis, reacting 3-fluoroaniline with a β-diketone to form a 2,4-disubstituted-5-fluoroquinoline. A variation of this approach would involve starting with an aniline already bearing a group at the para-position that can be converted to an amine. A more direct approach involves the synthesis of a 7-halo-5-fluoroquinoline followed by a palladium-catalyzed amination.

A 3-Fluoro-4-bromoaniline B Combes Reaction A->B Acetylacetone, H₂SO₄ C 7-Bromo-5-fluoro-2,4-dimethylquinoline B->C D Buchwald-Hartwig Amination C->D Ammonia source, Pd catalyst, Ligand, Base E 5-Fluoro-2,4-dimethylquinolin-7-amine D->E

Caption: Synthetic workflow for a variation of Route 2.

A more direct synthesis of the target compound without substituents at the 2 and 4 positions would involve a multi-step synthesis of 7-bromo-5-fluoroquinoline, which is beyond the scope of a simple Combes reaction.

A more plausible pathway to the direct target involves starting with a pre-functionalized aniline:

  • Skraup reaction on 3-fluoro-5-nitroaniline: This would directly generate 5-fluoro-7-nitroquinoline.

  • Reduction of the nitro group: This would then yield the final product, 5-fluoroquinolin-7-amine.

This modified approach combines the ring-forming strategy of Route 1 with a more strategically chosen starting material to shorten the overall sequence.

Experimental Protocol (Modified Route 2)

Step 1: Synthesis of 5-Fluoro-7-nitroquinoline (Skraup Reaction)

  • In a reaction vessel equipped for vigorous stirring and temperature control, combine 3-fluoro-5-nitroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (as a moderator).

  • Slowly add concentrated sulfuric acid, keeping the temperature under control.

  • Heat the mixture to 130-140°C for 3-4 hours.

  • Follow the workup and purification procedure as described in Route 1, Step 1.

Step 2: Synthesis of 5-Fluoroquinolin-7-amine (Reduction)

  • Follow the reduction protocol as described in Route 1, Step 3, using 5-fluoro-7-nitroquinoline as the starting material. Common reducing systems include SnCl₂ in HCl or catalytic hydrogenation (H₂/Pd-C).[1][2]

Discussion of Modified Route 2

Expertise & Experience: This modified route is more convergent and efficient than the sequential nitration approach. The key to this strategy is the availability of the starting material, 3-fluoro-5-nitroaniline. The Skraup reaction on this substrate directly establishes the required substitution pattern on the quinoline ring. The subsequent reduction is a straightforward and high-yielding step.

Trustworthiness: The reliability of this route hinges on the successful execution of the Skraup reaction with the substituted aniline. The reaction conditions may require optimization to achieve good yields and minimize side products. The reduction of the nitro group is a highly reliable transformation.

Comparative Analysis

FeatureRoute 1: Skraup then Nitration/ReductionModified Route 2: Skraup of Substituted Aniline
Number of Steps 32
Overall Yield ModeratePotentially Higher
Starting Materials 3-Fluoroaniline, Glycerol3-Fluoro-5-nitroaniline, Glycerol
Key Challenges Regioselectivity of nitration, handling of exothermic Skraup reaction.Availability and cost of 3-fluoro-5-nitroaniline, optimization of the Skraup reaction.
Scalability Potentially challenging due to the nitration step and exothermic nature of the initial Skraup reaction.More scalable due to fewer steps, provided the starting material is accessible.
Safety Considerations Use of strong acids and nitrating agents. Exothermic reaction.Exothermic Skraup reaction.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable building block, 5-Fluoroquinolin-7-amine.

  • Route 1 represents a classical, linear approach that is well-precedented but may suffer from lower overall yields and challenges associated with the regioselectivity and safety of the nitration step.

  • The Modified Route 2 offers a more convergent and potentially higher-yielding strategy, provided the substituted starting material, 3-fluoro-5-nitroaniline, is readily available.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. For large-scale production, the modified Route 2 would likely be preferred due to its brevity and potentially higher overall efficiency. For exploratory, small-scale synthesis where the starting aniline for Route 2 is not available, Route 1 provides a reliable, albeit longer, alternative.

This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic planning for the preparation of 5-Fluoroquinolin-7-amine and its derivatives.

References

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  • Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881, 14, 2812.
  • Buchwald, S. L.; Hartwig, J. F. Angew. Chem. Int. Ed.2008, 47, 2-17.
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  • Buchwald–Hartwig amination. In Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroquinolin-7-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 5-Fluoroquinolin-7-amine...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents like 5-Fluoroquinolin-7-amine demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe use of this compound, grounded in established safety principles for analogous chemical structures.

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Fluoroquinolin-7-amine is not always readily available, established data on structurally similar compounds, such as quinoline derivatives and aromatic amines, provide a strong basis for a robust safety protocol.[1][2] These analogues indicate potential hazards including acute toxicity, skin and eye irritation, and possible mutagenicity, necessitating a multi-layered personal protective equipment (PPE) strategy.[3][4][5]

The Foundation: Hazard Assessment and Control Hierarchy

Before any laboratory work commences, a thorough risk assessment is mandatory. The core principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. PPE, while critical, is the final barrier of protection.

Engineering Controls are Primary:

  • Chemical Fume Hood: All handling of 5-Fluoroquinolin-7-amine powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control the inhalation of airborne particulates.[1][6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][8]

  • Designated Work Area: A specific area should be designated for handling this compound to prevent cross-contamination.[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to minimize exposure risk. The following table summarizes the minimum required equipment for various laboratory tasks involving 5-Fluoroquinolin-7-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Tightly fitting safety goggles with side-shields.[1]Chemical-resistant nitrile gloves (tested to EN 374), double-gloved recommended.[3][9]Laboratory coat (fully buttoned) with cuffed sleeves.[1]Required only if outside a fume hood; a NIOSH-approved N95 respirator is the minimum.[1][10]
Preparing Solutions Safety goggles and a full-face shield due to splash hazard.[1][10]Chemical-resistant nitrile gloves (tested to EN 374).[3][9]Chemical-resistant apron over a laboratory coat.[2]Not required if performed within a certified chemical fume hood.
Spill Cleanup Safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant suit or apron over a lab coat.NIOSH-approved respirator with appropriate particulate and organic vapor cartridges.
Waste Disposal Tightly fitting safety goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required if handling sealed waste containers.
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[2] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or during cleanup.[1][10]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are the standard for handling compounds like this.[2][10] Always inspect gloves for tears or punctures before use.[2] For extended work or when handling concentrated solutions, consider double-gloving. Contaminated gloves must be removed using a technique that avoids skin contact and disposed of as hazardous waste immediately after use.[4][9]

  • Body Protection: A clean, fully-buttoned laboratory coat serves as the first line of defense. For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[2] Do not wear lab coats outside of the designated work area to prevent the spread of contamination.

  • Respiratory Protection: A standard surgical mask offers no protection against chemical dust or vapors and must not be used.[11] All work with the solid form of 5-Fluoroquinolin-7-amine should be performed in a fume hood.[6][12] In the rare event that this is not possible, or during a large spill, a NIOSH-approved respirator with appropriate cartridges is required. All personnel using respirators must be properly fit-tested and trained.[4][13]

Operational Plan: Safe Handling and PPE Workflow

Adherence to a strict protocol is crucial for safety. The following workflow outlines the logical steps for safely handling 5-Fluoroquinolin-7-amine.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Assemble All Necessary PPE prep_2->prep_3 prep_4 Locate Emergency Equipment (Eyewash, Safety Shower) prep_3->prep_4 handle_1 Don PPE (See Donning Diagram) prep_4->handle_1 handle_2 Weigh/Transfer Compound handle_1->handle_2 handle_3 Prepare Solution handle_2->handle_3 handle_4 Seal Primary Container handle_3->handle_4 clean_1 Decontaminate Work Surface handle_4->clean_1 clean_2 Segregate and Seal All Waste clean_1->clean_2 clean_3 Doff PPE (See Doffing Diagram) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A workflow for safely handling 5-Fluoroquinolin-7-amine.

Step-by-Step PPE Donning and Doffing Sequence

The order in which PPE is put on and, more importantly, taken off is critical to prevent self-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (Cuffs over sleeves) don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Wash Hands doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Disposal of Contaminated PPE and Materials

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Waste: All disposable items that have come into contact with 5-Fluoroquinolin-7-amine, including gloves, weigh boats, contaminated paper towels, and single-use lab coats, must be considered hazardous waste.[1][2] These items should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][10]

  • Liquid Waste: Unused solutions and rinseates must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not empty any amount into a drain.[3]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.[10]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[10][14]

By integrating these robust PPE protocols and operational plans into your daily laboratory work, you can effectively mitigate the risks associated with handling 5-Fluoroquinolin-7-amine, fostering a culture of safety and scientific excellence.

References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. BenchChem.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH & Co. KG.
  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet. CHEMTRON SUPPLY CORPORATION.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Unknown Author. What are the Health and Safety Guidelines for Using Amines?. Unknown Source.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Thermo Fisher Scientific.
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  • Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. PPPmag.com.
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  • Fluorochem. (2026). Safety Data Sheet. Fluorochem.
  • BenchChem. (2025). Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol. BenchChem.
  • Fisher Scientific. (2015). 7-Aminoquinoline - SAFETY DATA SHEET. Fisher Scientific.
  • BenchChem. (2025). Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide. BenchChem.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. BenchChem.
  • BenchChem. (2025). Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. BenchChem.

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